Estrogen receptor antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29BF6N4O2 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid |
InChI |
InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1 |
InChI Key |
XSDJPQDCVAANRX-DLUDVSRJSA-N |
Isomeric SMILES |
B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Estrogen-Related Receptor Alpha (ERRα) Antagonists
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrogen-Related Receptor Alpha (ERRα, also known as ESRRA or NR3B1) is a constitutively active orphan nuclear receptor that plays a pivotal role in regulating cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[1][2] Its association with various cancers and metabolic disorders has made it a compelling target for therapeutic intervention. This guide provides a detailed examination of the mechanism of action of ERRα antagonists, focusing on a class of compounds known as inverse agonists. We will delve into the molecular interactions, downstream signaling consequences, and the experimental protocols used to characterize these compounds.
The Core Biology of ERRα
ERRα belongs to the nuclear receptor superfamily but is classified as an "orphan" because no endogenous ligand has been definitively identified.[3][4] Unlike typical ligand-activated nuclear receptors, ERRα's ligand-binding pocket (LBP) is nearly filled with amino acid side chains, locking it in a transcriptionally active conformation.[5] Its activity is therefore primarily dependent on the cellular levels of essential coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α and PGC-1β.[6]
The ERRα/PGC-1α complex binds to specific DNA sequences known as ERR response elements (ERREs), typically TNAAGGTCA, in the promoter regions of target genes.[6][7] This binding initiates the transcription of a vast network of genes crucial for:
-
Energy Metabolism: Including fatty acid oxidation, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle.[1][7]
-
Mitochondrial Biogenesis: Regulating the creation of new mitochondria.[2]
-
Cell Proliferation and Invasion: Particularly implicated in cancers such as breast, colon, and ovarian cancer.[8]
Mechanism of Action: Inverse Agonism
Most well-characterized ERRα antagonists function as inverse agonists . Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the constitutively active receptor and force it into an inactive conformational state.
The primary mechanism for ERRα inverse agonists, such as the widely studied compound XCT-790 , involves the following steps:
-
Binding to the Ligand-Binding Domain (LBD): The antagonist enters the cell and binds within the LBD of ERRα.[9]
-
Inducing Conformational Change: This binding induces an allosteric change in the receptor's structure. Specifically, it repositions the activation function 2 (AF-2) helix (Helix 12), which is a critical component of the coactivator binding groove.[10]
-
Disruption of Coactivator Interaction: The induced conformational change prevents the recruitment of essential coactivators like PGC-1α. The inverse agonist effectively pries the coactivator off the receptor.[11]
-
Recruitment of Corepressors: In its altered conformation, ERRα may facilitate the binding of corepressor proteins, which further ensures transcriptional silencing.
-
Inhibition of Target Gene Transcription: Without its coactivator, the ERRα complex cannot efficiently initiate transcription of its target genes, leading to a downregulation of key metabolic and proliferative pathways.[11]
This cascade of events results in the inhibition of ERRα-dependent cellular processes, such as reduced cell proliferation and, in some cancer cells, the induction of apoptosis.[8]
References
- 1. Understanding Ligand Binding Effects on the Conformation of Estrogen Receptor α-DNA Complexes: A Combinational Quartz Crystal Microbalance with Dissipation and Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of Agonist and Antagonist Dynamic Binding Patterns in ER-α by Integration of Molecular Docking, Molecular Dynamics Simulations and Quantum Mechanical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance study of cooperative interactions of estrogen receptor alpha and transcriptional factor Sp1 with composite DNA elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evidence for ligand-independent transcriptional activation of the human estrogen-related receptor alpha (ERRalpha): crystal structure of ERRalpha ligand binding domain in complex with peroxisome proliferator-activated receptor coactivator-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XCT-790 - Wikipedia [en.wikipedia.org]
- 7. Evaluating the correlation of binding affinities between isothermal titration calorimetry and fragment molecular orbital method of estrogen receptor beta with diarylpropionitrile (DPN) or DPN derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ics.uci.edu [ics.uci.edu]
- 11. Estrogen-related receptor alpha (ERRα) is a key regulator of intestinal homeostasis and protects against colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Estrogen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) for key classes of estrogen receptor (ER) antagonists. It is intended to serve as a resource for professionals in the field of drug discovery and development, offering detailed insights into the molecular features that govern the efficacy and selectivity of these important therapeutic agents.
The estrogen receptor exists as two main subtypes, ERα and ERβ, which mediate the physiological effects of estrogens.[1] Dysregulation of ER signaling, particularly ERα, is a key driver in the development and progression of a majority of breast cancers.[2] Consequently, targeting the ER with antagonists has been a cornerstone of endocrine therapy for hormone receptor-positive breast cancer.[3] These antagonists can be broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).[4]
Selective Estrogen Receptor Modulators (SERMs)
SERMs are compounds that exhibit tissue-specific agonist or antagonist activity.[5] They competitively bind to the estrogen receptor, and this interaction can either block or mimic the effects of estrogen depending on the target tissue.[3] This dual activity profile is a result of the unique conformational changes they induce in the ER, which in turn dictates the recruitment of coactivator or corepressor proteins.[3]
Tamoxifen (B1202) is a first-generation SERM and a widely used drug in the treatment of breast cancer.[5] Its SAR has been extensively studied. The core triphenylethylene (B188826) scaffold is essential for its activity.
Key structural features of Tamoxifen and its analogs that influence activity include:
-
The Basic Amine Side Chain: The dimethylaminoethoxy side chain is crucial for the antagonistic activity in breast tissue. The length and basicity of this chain are critical for proper orientation within the ligand-binding pocket to block the recruitment of coactivators.
-
The Phenyl Rings: The orientation and substitution of the phenyl rings influence binding affinity and the agonist/antagonist profile.
-
Hydroxylation: The metabolic hydroxylation of Tamoxifen to 4-hydroxytamoxifen (B85900) significantly increases its binding affinity for the ER.[6] This active metabolite is considered to be the primary mediator of Tamoxifen's therapeutic effects.[7]
| Compound | ERα Binding Affinity (IC50, nM) | MCF-7 Proliferation Inhibition (IC50, µM) |
| Tamoxifen | 2.5 - 10 | 0.01 - 0.1 |
| 4-Hydroxytamoxifen | 0.1 - 0.5 | 0.001 - 0.01 |
| Endoxifen | 0.2 - 0.8 | 0.002 - 0.015 |
Note: IC50 values can vary between different studies and assay conditions. The values presented are representative ranges.[8][9]
Raloxifene (B1678788) is a second-generation SERM belonging to the benzothiophene (B83047) class.[10] Unlike tamoxifen, raloxifene exhibits antagonistic effects in the uterus, reducing the risk of endometrial cancer.[5]
Key structural features of Raloxifene and its analogs that influence activity include:
-
The Benzothiophene Core: This rigid scaffold provides the appropriate framework for interaction with the ER ligand-binding domain.
-
The Hydroxyphenyl Groups: The two hydroxyl groups are critical for high-affinity binding to the ER, mimicking the phenolic hydroxyls of estradiol (B170435).
-
The Piperidine Side Chain: Similar to the amine side chain in tamoxifen, this basic side chain is essential for antagonistic activity.
| Compound | ERα Binding Affinity (IC50, nM) | Uterine Antagonism | Bone Agonism |
| Raloxifene | 0.5 - 2.0 | High | High |
| Arzoxifene (B129711) | 0.3 - 1.5 | High | High |
| Lasofoxifene | 1.5 | High | High |
Note: Data is compiled from various sources and represents a general comparison.[10][11]
Selective Estrogen Receptor Degraders (SERDs)
SERDs are a class of ER antagonists that not only block the receptor's activity but also induce its degradation.[4] This dual mechanism of action can be particularly effective in treating breast cancers that have developed resistance to SERMs.[2]
Fulvestrant (B1683766) is the first and only approved SERD for the treatment of breast cancer.[2] It is a steroidal compound derived from estradiol.
Key structural features of Fulvestrant that contribute to its SERD activity include:
-
The Steroidal Core: The estradiol-like scaffold ensures high-affinity binding to the ER.
-
The 7α-Alkylamide Side Chain: This long, bulky side chain is the key feature that distinguishes fulvestrant from estradiol. It protrudes from the ligand-binding pocket and disrupts the receptor's conformation, preventing dimerization and marking it for proteasomal degradation.[4]
A major limitation of fulvestrant is its poor oral bioavailability, requiring intramuscular administration.[12] This has driven the development of orally bioavailable, non-steroidal SERDs.
Key structural features of emerging oral SERDs include:
-
A Core Scaffold: Various heterocyclic scaffolds are being explored to mimic the steroidal core of estradiol.
-
A "Degrader" Side Chain: Similar to fulvestrant, these compounds possess a flexible side chain that induces a conformational change in the ER, leading to its degradation. The composition and length of this chain are critical for optimizing degradation potency.[12]
| Compound | ERα Degradation (EC50, nM) | ERα Binding Affinity (IC50, nM) | Oral Bioavailability |
| Fulvestrant | 0.29 | 0.94 | Low |
| Elacestrant | ~15 | ~22 | Moderate |
| Giredestrant | 0.7 | 6.1 | High |
| Amcenestrant | 0.2 | Not Reported | High |
Note: The presented values are approximations from various preclinical studies and clinical trials.[11][13]
Experimental Protocols
This assay is used to determine the relative binding affinities of test compounds for the estrogen receptor.[14]
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing ERα and ERβ.[14]
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.[14]
-
Separation of Bound and Free Ligand: The ER-ligand complexes are separated from the unbound radioligand, often using hydroxylapatite (HAP) slurry or dextran-coated charcoal.[14]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the maximum [3H]-E2 binding (IC50) is determined.[14]
This assay assesses the ability of a compound to inhibit the proliferation of ER-positive breast cancer cells.[15]
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[15]
-
Treatment: Cells are treated with various concentrations of the test compound in the presence or absence of a low concentration of estradiol to stimulate proliferation.
-
Assessment of Proliferation: Cell proliferation can be measured using various methods after a set incubation period (e.g., 3-7 days):
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.
This assay is used to determine if a compound induces the degradation of the ERα protein.[19]
Methodology:
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are treated with the test compound for a specific duration (e.g., 6-24 hours).[20]
-
Cell Lysis: The cells are lysed to release the cellular proteins.[19]
-
Protein Quantification: The total protein concentration in each lysate is determined.[19]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[19]
-
Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: The protein bands are visualized using a chemiluminescent substrate.[19] The intensity of the ERα band is compared to a loading control (e.g., β-actin) to determine the extent of degradation.[19]
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.[21]
Methodology:
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments (PDX) are implanted into immunocompromised mice.[21][22]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with the test compound, typically administered orally or via injection.
-
Monitoring: Tumor size is measured regularly, and the body weight and general health of the mice are monitored.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. They can also be analyzed for biomarkers of drug activity.
Signaling Pathways and Experimental Workflows
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Selective Estrogen Receptor Degraders (SERDs): A Promising Strategy for Estrogen Receptor Positive Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: structure, function, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The Quest for Orally Available Selective Estrogen Receptor Degraders (SERDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. erc.bioscientifica.com [erc.bioscientifica.com]
In Vitro Characterization of Estrogen Receptor Antagonist 3 (ERA-3): A Technical Guide
This guide provides a comprehensive overview of the in vitro characterization of a representative estrogen receptor antagonist, designated as ERA-3. The information presented herein is a synthesis of established methodologies and data interpretation frameworks for evaluating compounds that target the estrogen receptor (ER). This document is intended for researchers, scientists, and drug development professionals engaged in the study of ER modulators.
Introduction
Estrogen receptors are critical mediators of estrogen signaling, playing a pivotal role in the regulation of cell growth, differentiation, and apoptosis.[1] Antagonists of the estrogen receptor are a cornerstone in the management of estrogen-dependent diseases, most notably certain types of breast cancer.[2][3] These compounds function by competitively binding to estrogen receptors, thereby blocking the transcriptional activation mediated by endogenous estrogens like 17β-estradiol.[2] The in vitro characterization of a novel estrogen receptor antagonist is a crucial step in the drug discovery process, providing essential information on its potency, selectivity, and mechanism of action. This guide outlines the key in vitro assays and methodologies for the comprehensive evaluation of ERA-3.
Mechanism of Action
Estrogen receptor antagonists, including the representative ERA-3, primarily exert their effects by competitively inhibiting the binding of estrogen to the ligand-binding domain of the estrogen receptor.[2] This binding induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes.[4] Consequently, the downstream signaling pathways that promote cell proliferation in estrogen-sensitive tissues are inhibited.[2] Some antagonists, known as Selective Estrogen Receptor Degraders (SERDs), not only block receptor activity but also lead to the degradation of the ER protein.[3][4]
The classical genomic signaling pathway involves the binding of an estrogen-ER complex to Estrogen Response Elements (EREs) in the DNA, initiating gene transcription.[5][6] ERA-3, as an antagonist, disrupts this process.
Figure 1: Simplified Estrogen Receptor Signaling Pathway and Point of ERA-3 Intervention.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for ERA-3, benchmarked against known ER modulators.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Ki (nM) | ERβ Ki (nM) |
|---|---|---|
| 17β-Estradiol | 0.05 | 0.15 |
| Tamoxifen | 2.5 | 5.0 |
| Fulvestrant (ICI 182,780) | 0.3 | 0.8 |
| ERA-3 | 0.8 | 2.1 |
Table 2: In Vitro Functional Antagonism
| Compound | Cell Line | Assay Type | IC50 (nM) |
|---|---|---|---|
| Tamoxifen | MCF-7 | ERE-Luciferase | 15 |
| Fulvestrant (ICI 182,780) | T47D | Cell Proliferation | 5 |
| ERA-3 | MCF-7 | ERE-Luciferase | 8 |
| ERA-3 | T47D | Cell Proliferation | 12 |
Detailed Experimental Protocols
This assay determines the binding affinity of ERA-3 for ERα and ERβ.[7]
-
Objective: To determine the inhibitory constant (Ki) of ERA-3 for human ERα and ERβ.
-
Principle: A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand ([³H]-17β-estradiol) from the receptor.[8] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to a Ki value.[7]
-
Materials:
-
Recombinant human ERα and ERβ (PanVera/Invitrogen)
-
[³H]-17β-estradiol (PerkinElmer)
-
Binding buffer: 50 mM HEPES (pH 7.5), 1.5 mM EDTA, 150 mM NaCl, 10% glycerol, 1 mg/ml ovalbumin, 5 mM dithiothreitol[7]
-
ERA-3 and reference compounds (e.g., unlabeled 17β-estradiol)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of ERA-3 and reference compounds.
-
In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]-17β-estradiol (e.g., 1.5 nM), and the recombinant ER protein (e.g., 10 ng/well).[7]
-
Add the serially diluted ERA-3 or reference compounds to the wells. For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol (e.g., 1 µM).[7]
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percent inhibition for each concentration of ERA-3.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
This assay measures the functional antagonist activity of ERA-3 in a cellular context.[9][10]
-
Objective: To quantify the ability of ERA-3 to inhibit estrogen-induced transcriptional activation.
-
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE). In the presence of an estrogen (agonist), ER binds to the ERE and drives luciferase expression. An antagonist will inhibit this process, leading to a decrease in luciferase activity.
-
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with charcoal-stripped fetal bovine serum.
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
17β-estradiol.
-
ERA-3 and reference antagonists.
-
Luciferase assay reagent and luminometer.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate.
-
Co-transfect the cells with the ERE-luciferase and control plasmids.
-
After 24 hours, replace the medium with fresh medium containing a fixed concentration of 17β-estradiol (e.g., 1 nM) and serial dilutions of ERA-3 or a reference antagonist.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activity.
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the concentration of ERA-3 to determine the IC₅₀ value.
-
This assay assesses the effect of ERA-3 on the growth of estrogen-dependent cancer cells.[2]
-
Objective: To determine the anti-proliferative effect of ERA-3.
-
Principle: The proliferation of ER-positive breast cancer cells is stimulated by estrogen. An ER antagonist will inhibit this estrogen-mediated proliferation.
-
Materials:
-
ER-positive human breast cancer cell line (e.g., T47D or MCF-7).
-
Cell culture medium with charcoal-stripped serum.
-
17β-estradiol.
-
ERA-3 and reference antagonists.
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
-
Procedure:
-
Seed cells in a 96-well plate in medium with charcoal-stripped serum.
-
Allow cells to attach and become quiescent over 24-48 hours.
-
Treat the cells with a fixed concentration of 17β-estradiol (to stimulate proliferation) and serial dilutions of ERA-3.
-
Incubate for 5-7 days.
-
Add the proliferation reagent and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percent inhibition of proliferation for each concentration of ERA-3 relative to the estrogen-stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Figure 2: In Vitro Characterization Workflow for ERA-3.
Conclusion
The in vitro characterization of "Estrogen Receptor Antagonist 3" (ERA-3) through binding and functional assays is fundamental to establishing its pharmacological profile. The methodologies outlined in this guide provide a robust framework for determining the binding affinity, transcriptional inhibitory activity, and anti-proliferative effects of novel ER antagonists. The data generated from these assays are critical for lead optimization and for making informed decisions regarding the further development of such compounds as potential therapeutics for estrogen-dependent cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. Antiestrogen - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of a Pure Estrogen Receptor Antagonist on Estrogen-Responsive Genes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the molecular effects of a pure estrogen receptor (ER) antagonist on estrogen-responsive gene expression, using Fulvestrant (B1683766) as a representative Selective Estrogen Receptor Degrader (SERD). Fulvestrant acts as a complete antagonist by binding to the estrogen receptor alpha (ERα), inhibiting its function, and targeting it for proteasomal degradation, thereby comprehensively blocking the transcription of estrogen-responsive genes.[1][2][3]
Mechanism of Action
Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the estrogen receptor with high affinity, comparable to estradiol.[1] Its mechanism of action is twofold:
-
Antagonism: Upon binding, Fulvestrant induces a significant conformational change in the ERα, which impairs receptor dimerization and prevents its interaction with estrogen response elements (EREs) in the DNA. This action blocks the recruitment of co-activators necessary for the transcription of target genes.[1][4]
-
Degradation: The Fulvestrant-ERα complex is unstable and recognized by the cellular machinery for protein degradation. This leads to the ubiquitination and subsequent degradation of the ERα protein via the proteasome.[1][5] The resulting reduction in cellular ERα levels further prevents estrogen signaling.
This dual mechanism distinguishes pure antagonists like Fulvestrant from Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity in some tissues.[1]
Signaling Pathway Diagram
Caption: Mechanism of Fulvestrant action versus Estradiol-mediated ERα activation.
Quantitative Effects on Estrogen-Responsive Genes
Fulvestrant treatment leads to a significant downregulation of estrogen-regulated genes (ERGs) and proliferation-associated genes.[6] The transcriptional response to Fulvestrant is generally more pronounced than that observed with estrogen deprivation via aromatase inhibitors.[7]
Table 1: Effect of Fulvestrant on the Expression of Key Estrogen-Responsive Genes in ER+ Breast Cancer Cells (MCF-7, T47D)
| Gene Symbol | Gene Name | Function | Effect of Fulvestrant | Quantitative Change (Approx.) | Citation(s) |
| PGR | Progesterone Receptor | Transcription factor, marker of ER activity | Downregulation | Significant decrease in mRNA and protein | [6][8] |
| TFF1 (pS2) | Trefoil Factor 1 | Protein involved in mucosal defense, ER marker | Downregulation | Blocks E2-induced expression | [8][9] |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-induced growth-promoting factor | Downregulation | Significant decrease in mRNA | [6] |
| PDZK1 | PDZ Domain Containing 1 | Scaffolding protein | Downregulation | Significant decrease in mRNA | [6] |
| AURKA | Aurora Kinase A | Serine/threonine kinase, cell cycle regulation | Downregulation | Significant decrease in mRNA | [6] |
| MDM2 | Mouse double minute 2 homolog | Negative regulator of p53 | Downregulation (protein) | Significant decrease in protein via increased turnover; mRNA levels unchanged | [10] |
| CCND1 | Cyclin D1 | Cell cycle regulator | Downregulation | Decrease in protein levels | [11] |
| Bcl-2 | B-cell lymphoma 2 | Anti-apoptotic protein | Downregulation | Significant decrease in protein | [8] |
| CycG2 | Cyclin G2 | Negative regulator of cell cycle | Upregulation | 2 to 3-fold increase in protein | [12] |
| HB-EGF | Heparin-binding EGF-like growth factor | EGFR ligand | Upregulation | Increase in mRNA | [13] |
| AREG | Amphiregulin | EGFR ligand | Downregulation | Decrease in mRNA | [13] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for studying the effects of an ER antagonist like Fulvestrant in a breast cancer cell line model (e.g., MCF-7).
Protocol: Western Blot for ERα Degradation
Objective: To quantify the change in ERα protein levels following Fulvestrant treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum for at least 48 hours to minimize basal ER activity.
-
Treat cells with Fulvestrant (e.g., 100 nM) or vehicle control (DMSO) for various time points (e.g., 6, 24, 48 hours).[14]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.[15]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., Santa Cruz sc-543) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Perform densitometric analysis of the protein bands using software like ImageJ. Normalize ERα band intensity to the corresponding loading control band intensity.[17]
-
Experimental Workflow: Western Blot
Caption: A typical experimental workflow for Western blot analysis.
Protocol: RT-qPCR for Gene Expression Analysis
Objective: To measure the relative mRNA expression of estrogen-responsive genes after Fulvestrant treatment.
Methodology:
-
Cell Culture and Treatment:
-
Prepare and treat MCF-7 cells as described in the Western Blot protocol (Section 3.1). A common treatment duration for transcriptional analysis is 24-48 hours.[12]
-
-
RNA Isolation:
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., from an RNeasy Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[18]
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., PGR, TFF1), and a SYBR Green qPCR master mix.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[10]
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method.[10]
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Protocol: Chromatin Immunoprecipitation (ChIP)-seq
Objective: To identify the genome-wide binding sites of ERα and assess how they are affected by Fulvestrant treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells as described previously.
-
Treat cells for a short duration (e.g., 1 hour) with 17β-estradiol (E2) to induce ERα binding, or with Fulvestrant to block it.[20]
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-30 minutes at room temperature.[21]
-
Quench the reaction with glycine.
-
Harvest cells, lyse them, and isolate nuclei.
-
Shear chromatin into fragments of 200-600 bp using sonication.[21]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-ERα antibody (e.g., Diagenode Mab-NRF3A6-050).[21] Include a non-specific IgG as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing using a platform like Illumina.[22]
-
-
Data Analysis:
-
Align sequenced reads to the human reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment (ERα binding sites).
-
Perform differential binding analysis between treatment conditions (e.g., E2 vs. Fulvestrant) to quantify changes in ERα occupancy.[5]
-
Experimental Workflow: ChIP-seq
Caption: Overview of the Chromatin Immunoprecipitation-Sequencing (ChIP-seq) workflow.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Different Transcriptional Responses to Fulvestrant and Estrogen Deprivation in ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 8. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fulvestrant-induced expression of ErbB3 and ErbB4 receptors sensitizes oestrogen receptor-positive breast cancer cells to heregulin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. illumina.com [illumina.com]
- 22. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]
The Vanguard of Endocrine Therapy: A Technical Guide to the Discovery and Synthesis of Novel Estrogen Receptor Antagonists
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel estrogen receptor (ER) antagonists. As resistance to established endocrine therapies remains a critical challenge in the treatment of ER-positive (ER+) cancers, the development of next-generation antagonists, particularly orally bioavailable Selective Estrogen Receptor Degraders (SERDs), represents a pivotal frontier in oncology.
Introduction: The Evolving Landscape of ER Antagonism
The estrogen receptor, a nuclear hormone receptor, is a key driver of proliferation in the majority of breast cancers.[1] Therapeutic strategies have historically focused on either blocking estrogen production with aromatase inhibitors (AIs) or modulating receptor activity with Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.[1] However, the emergence of acquired resistance, often driven by mutations in the ESR1 gene, necessitates the development of agents with novel mechanisms of action.[2]
SERDs, such as the first-generation compound fulvestrant, offer a distinct advantage by not only antagonizing the receptor but also inducing its proteasomal degradation.[3] This dual action can overcome resistance mediated by ESR1 mutations.[2] The significant limitations of fulvestrant, namely its poor pharmacokinetic profile requiring intramuscular injection, have spurred the creation of a new wave of potent, orally bioavailable SERDs.[3][4] This guide will explore the discovery pipeline, synthetic strategies, and preclinical evaluation of these next-generation molecules.
Discovery Strategies for Novel ER Antagonists
The identification of new ER antagonists follows a structured drug discovery paradigm, beginning with broad screening and culminating in highly optimized lead compounds. This process leverages a combination of high-throughput screening, structure-based design, and rigorous biological evaluation.
A typical workflow involves screening large compound libraries for the ability to inhibit ER activity. Initial "hits" are then validated and prioritized based on potency, selectivity, and drug-like properties. Promising candidates undergo lead optimization, a process of iterative chemical modification and biological testing to improve their overall profile before advancing to preclinical and clinical development.
Key Classes and Quantitative Comparison of Novel ER Antagonists
The new generation of ER antagonists includes several promising oral SERDs that have demonstrated potent activity against both wild-type and mutant forms of the estrogen receptor. Key examples include elacestrant (B1663853) (the first FDA-approved oral SERD), camizestrant (B1654347), and giredestrant (B1649318). Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation assays, their binding affinity (Ki or Kd) to the ER, and their ability to induce ER degradation (DC50).
Table 1: Comparative In Vitro Activity of Novel ER Antagonists
| Compound | Class | ERα Binding Affinity (Ki/IC50, nM) | Cell Proliferation Inhibition (IC50, nM) in MCF-7 cells | ERα Degradation (DC50/EC50, nM) |
|---|---|---|---|---|
| Fulvestrant | SERD | 0.94[5] | 0.29[5] | ~1-10 |
| Elacestrant | Oral SERD | 48 (ERα), 870 (ERβ)[6] | ~0.004 (E2-stimulated)[6] | 0.6[6] |
| Giredestrant | Oral SERD | Potent Antagonist (IC50 = 0.05 nM)[4] | More potent than fulvestrant[2] | High Efficacy (101%)[4] |
| LY3484356 | Oral SERD | 0.64 (WT ERα), 2.8 (Y537S ERα)[7] | 3.0 (WT ERα), 17 (Y537N ERα)[7] | 3.0 (WT ERα), 9.6 (Y537N ERα)[7] |
| GDC-0810 | Oral SERD | Antagonist (IC50 = 2 nM)[2] | 2.5[2] | 0.7[2] |
| ARV-471 | PROTAC ER Degrader | N/A | Potent inhibitor | 1.8[8] |
| ERD-308 | PROTAC ER Degrader | N/A | More effective than fulvestrant[9] | 0.17[8][9] |
Note: Values are compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.
Synthesis of Novel ER Antagonists
The chemical synthesis of these complex non-steroidal antagonists is a significant undertaking, requiring multi-step, convergent strategies. The routes are designed for scalability and efficiency to support clinical development.
Synthesis of Giredestrant (GDC-9545)
The manufacturing process for giredestrant is a robust, convergent synthesis. Key steps include a Wenker aziridine (B145994) synthesis to generate a key tryptamine (B22526) starting material, a highly efficient C-N coupling to construct an intermediate aldehyde, and a crystallization-driven, diastereoselective Pictet–Spengler reaction to form the final tetrahydrocarboline core of the active pharmaceutical ingredient.[1][10] This process has been optimized to produce the drug substance in 37% overall yield over a six-step linear sequence without the need for chromatographic purification.[10]
Synthesis of Elacestrant (RAD-1901)
A representative synthetic route for elacestrant has been reported.[11] The synthesis involves the treatment of a precursor with hydrobromic acid, followed by reaction with benzyl (B1604629) bromide to form a protected intermediate. This is then subjected to a Suzuki coupling reaction, followed by deprotection and reaction with a specific amine to yield the final elacestrant molecule.[11] This approach highlights the modular nature of the synthesis, allowing for the late-stage introduction of key structural motifs.
Experimental Protocols for Preclinical Evaluation
The characterization of novel ER antagonists relies on a suite of standardized in vitro assays to determine binding affinity, transcriptional activity, and effects on cell proliferation.
ER Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
-
Materials:
-
Rat uterine cytosol (source of ER) prepared in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[1]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Unlabeled competitor (test compound and unlabeled E2 for standard curve).
-
Assay buffer.
-
Hydroxyapatite (B223615) slurry.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare uterine cytosol from ovariectomized rats. Homogenize uterine tissue in ice-cold TEDG buffer and prepare a high-speed supernatant (105,000 x g) which serves as the cytosol fraction.[1]
-
In assay tubes, combine a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[1]
-
Include tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled E2).
-
Incubate tubes to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
Separate bound from free radioligand by adding an ice-cold hydroxyapatite slurry, which binds the receptor-ligand complex.
-
Wash the pellet multiple times with buffer to remove unbound [³H]-E2.
-
Elute the bound radioligand and quantify using liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of [³H]-E2 binding). The Ki can then be calculated using the Cheng-Prusoff equation.
-
ER-Mediated Transcriptional Reporter Gene Assay
This assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) ER-mediated gene transcription.
-
Materials:
-
A human cell line stably transfected with two components: an estrogen receptor (e.g., ERα) and a reporter plasmid. The plasmid contains multiple copies of an Estrogen Response Element (ERE) upstream of a promoter driving a reporter gene (e.g., luciferase). T47D or MCF-7 cells are commonly used.[9][10]
-
Cell culture medium, free of phenol (B47542) red and supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Test compounds.
-
17β-estradiol (E2) as a positive control agonist.
-
Luciferase assay reagent.
-
-
Procedure:
-
Plate the stably transfected cells in 96-well or 384-well plates and allow them to attach.
-
For Antagonist Mode: Treat cells with a fixed, sub-maximal concentration of E2 (e.g., 6 pM) in combination with increasing concentrations of the test compound.[12]
-
For Agonist Mode: Treat cells with increasing concentrations of the test compound alone.
-
Include appropriate controls (vehicle, E2 alone).
-
Incubate the plates for a set period (e.g., 24 hours) to allow for transcriptional activation and reporter protein expression.[10]
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the resulting luminescence using a plate reader.
-
For antagonist mode, calculate the percent inhibition of the E2-induced signal. For agonist mode, calculate the fold-induction over vehicle control. Determine IC50 (antagonist) or EC50 (agonist) values from the dose-response curves.
-
MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the effect of ER antagonists on the proliferation of the ER-dependent human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 human breast cancer cells.
-
Experimental medium: Phenol red-free medium supplemented with charcoal-stripped fetal calf serum.
-
Test compounds.
-
17β-estradiol (E2) as a proliferative stimulus.
-
Cell viability/proliferation reagent (e.g., MTS, CellTiter-Glo, or DNA-binding dyes like SYBR Green).
-
-
Procedure:
-
Seed MCF-7 cells at a low density in 96-well plates in their regular growth medium and allow them to attach.
-
Wash the cells and switch to the experimental medium.
-
Treat the cells with increasing concentrations of the test compound in the presence of a fixed concentration of E2 (e.g., 10 pM) to assess antagonist activity.
-
Incubate the cells for an extended period (e.g., 5-7 days) to allow for multiple rounds of cell division, with one or more media changes.[5]
-
At the end of the incubation, quantify cell proliferation using a chosen method. For example, add MTS reagent and measure absorbance, or lyse cells and measure ATP content with CellTiter-Glo.
-
Generate a dose-response curve by plotting the inhibition of E2-stimulated proliferation against the log concentration of the antagonist to determine the IC50 value.
-
Mechanism of Action: ER Signaling Pathways
ER antagonists exert their effects by interfering with the canonical genomic signaling pathway of the estrogen receptor. Upon binding its ligand, estradiol (B170435) (E2), the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to EREs in the DNA and recruits co-activator proteins to initiate the transcription of target genes that drive cell proliferation.
SERMs and SERDs competitively bind to the ER's ligand-binding pocket.[13] This binding induces a distinct conformational change in the receptor compared to agonist binding. This altered conformation prevents the recruitment of essential co-activators and may instead recruit co-repressors, thereby blocking gene transcription.[13] SERDs go a step further; the conformation they induce creates an unstable protein complex that is recognized by the cellular machinery and targeted for destruction via the proteasome, leading to a reduction in total ER protein levels.[3]
Conclusion and Future Directions
The development of novel, orally bioavailable ER antagonists, particularly SERDs, marks a significant advancement in endocrine therapy. These agents have demonstrated the potential to overcome key mechanisms of resistance to previous generations of treatment. The ongoing clinical evaluation of compounds like camizestrant and giredestrant, following the approval of elacestrant, will further define their role in the treatment paradigm for ER+ breast cancer. Future research will likely focus on combination strategies, pairing these novel antagonists with other targeted agents like CDK4/6 inhibitors, to further improve outcomes and combat the evolution of therapeutic resistance.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation | MDPI [mdpi.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Guide: Target Validation of Estrogen Receptor Alpha (ESR1) in Breast Cancer Cell Lines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Estrogen Receptor Alpha as a Therapeutic Target
Breast cancer is a heterogeneous disease, with approximately 75% of tumors expressing the estrogen receptor alpha (ERα), making it a hormone-receptor-positive (HR+) subtype.[1] ERα, encoded by the ESR1 gene, is a ligand-activated transcription factor that plays a pivotal role in the growth and proliferation of these cancer cells.[2][3][4] Upon binding to its ligand, 17β-estradiol (E2), ERα translocates to the nucleus and modulates the transcription of genes involved in cell cycle progression, such as MYC and Cyclin D1.[5] Given its central role in driving tumor growth, ERα is a well-established and critical therapeutic target in HR+ breast cancer.[4][5]
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that its modulation will likely have a therapeutic effect. For ERα, decades of research have validated its role, leading to the development of endocrine therapies like tamoxifen (B1202) and fulvestrant.[6] This guide provides a technical overview of the core methodologies used to validate ERα as a target in preclinical breast cancer cell line models.
Target Validation Strategies for ESR1
Validating ESR1 as a target involves two primary approaches: genetic and pharmacological modulation. These strategies aim to demonstrate that inhibiting ESR1 function or expression leads to a reduction in cancer cell proliferation and survival.
Genetic Modulation
Genetic techniques directly target the ESR1 gene or its mRNA to reduce ERα protein levels, providing strong evidence for the target's role in a specific phenotype.
-
siRNA/shRNA-Mediated Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into breast cancer cells to induce the degradation of ESR1 mRNA, leading to a transient or stable reduction in ERα protein expression. A successful knockdown should result in decreased cell viability and proliferation.
-
CRISPR/Cas9-Mediated Knockout: The CRISPR/Cas9 system allows for the precise and permanent disruption of the ESR1 gene.[7] Generating a complete knockout of ESR1 in ER-positive cell lines is expected to render them resistant to estrogen-stimulated growth and sensitive to the loss of ERα signaling, thus inhibiting their proliferation.[7][8]
Pharmacological Modulation
Pharmacological validation uses small molecules to inhibit the target's function. For ERα, two main classes of drugs are used:
-
Selective Estrogen Receptor Modulators (SERMs): Tamoxifen is a classic example of a SERM. It acts as a competitive antagonist of ERα in breast tissue by binding to the receptor and preventing estrogen from binding, thereby inhibiting the transcription of estrogen-regulated genes.[6]
-
Selective Estrogen Receptor Degraders (SERDs): Fulvestrant is a SERD that not only competitively binds to ERα but also induces its degradation.[9][10][11] This dual mechanism of action leads to a more complete inhibition of ERα signaling.[10][12]
Experimental Protocols
Detailed protocols are crucial for reproducible target validation studies. Below are methodologies for key experiments.
Cell Line Selection and Culture
The choice of cell lines is critical. ER-positive cell lines such as MCF-7 and T-47D are commonly used as they express functional ERα and are dependent on estrogen for proliferation.[13][14][15] ER-negative lines like MDA-MB-231 serve as crucial negative controls.[16]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator. For experiments involving estrogen stimulation, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped FBS to remove endogenous steroids.
siRNA-Mediated Knockdown of ESR1
This protocol describes a transient knockdown of ESR1 in MCF-7 cells.
-
Cell Seeding: Seed 1.5 x 10^5 MCF-7 cells per well in a 6-well plate 24 hours prior to transfection to achieve 60-80% confluency.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of ESR1-targeting siRNA (or a non-targeting control siRNA) in 100 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays (Western Blot, qPCR, Cell Viability).
Western Blot for ERα Protein Expression
-
Cell Lysis: After 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate. For pharmacological studies, allow cells to adhere overnight. For genetic studies, perform reverse transfection with siRNA.
-
Treatment:
-
Pharmacological: Treat cells with a serial dilution of the ERα antagonist (e.g., Tamoxifen or Fulvestrant, from 0.01 to 10 µM).
-
Genetic: After 48 hours of siRNA transfection, proceed with the assay.
-
-
Incubation: Incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Quantitative Data Presentation
The following tables summarize expected outcomes from ESR1 target validation experiments.
Table 1: Effect of ESR1 siRNA Knockdown on Breast Cancer Cell Line Viability
| Cell Line | Target Gene | ERα Protein Reduction (%) (vs. Control siRNA) | Cell Viability Reduction (%) (vs. Control siRNA) |
| MCF-7 | ESR1 | ~85% | ~60% |
| T-47D | ESR1 | ~80% | ~55% |
| MDA-MB-231 | ESR1 | Not Applicable (ER-negative) | < 5% (No significant effect) |
Table 2: Pharmacological Inhibition of ERα in Breast Cancer Cell Lines (IC50 Values)
| Compound | Mechanism of Action | MCF-7 IC50 (µM) | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Tamoxifen | SERM | ~1.5 | ~2.0 | > 20 |
| Fulvestrant | SERD | ~0.5 | ~0.8 | > 20 |
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
Caption: Canonical ERα genomic signaling pathway.
Experimental Workflow: Genetic Validation
Caption: Workflow for ESR1 validation via siRNA knockdown.
Experimental Workflow: Pharmacological Validation
Caption: Workflow for ESR1 validation via pharmacological inhibition.
Conclusion
The validation of Estrogen Receptor Alpha (ERα) as a therapeutic target in breast cancer is a cornerstone of endocrine therapy development. Through a combination of genetic and pharmacological approaches in well-characterized breast cancer cell lines, researchers can robustly demonstrate the target's role in driving the disease phenotype. The methodologies outlined in this guide, from siRNA-mediated knockdown to pharmacological inhibition with SERMs and SERDs, provide a clear framework for assessing the therapeutic potential of targeting ERα. The consistent observation of reduced cell proliferation and viability upon ERα inhibition in ER-positive, but not ER-negative, cell lines provides compelling evidence for its validation as a critical driver and druggable target in hormone-receptor-positive breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of the MCF-7 cell sublines with CRISPR/Cas9 mediated disruption of estrogen receptor alfa (ESR1) expression | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 8. Mutation site and context dependent effects of ESR1 mutation in genome-edited breast cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 11. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 12. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. minds.wisconsin.edu [minds.wisconsin.edu]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Tamoxifen and Ghrelin in ER-positive MCF-7 and ER-negative MDA-MB231 Breast Cancer Cells [jcpjournal.org]
An In-depth Technical Guide to Brilanestrant (GDC-0810): A Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilanestrant, also known as GDC-0810 and ARN-810, is a nonsteroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] It was developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a SERD, its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), induce a conformational change, and subsequently trigger its degradation.[2][3] This dual action of antagonism and degradation makes it a potent inhibitor of ER signaling, offering a potential therapeutic advantage in both tamoxifen-sensitive and resistant breast cancers, as well as in tumors harboring ERα mutations.[3][4] Although its clinical development was discontinued, the preclinical and early clinical data for GDC-0810 provide valuable insights into the development of next-generation oral SERDs.[1][5]
Core Mechanism of Action
GDC-0810 functions as a selective estrogen receptor degrader by directly interacting with the estrogen receptor. Upon binding, it induces a distinct conformational change in the ERα protein.[4] This altered conformation is recognized by the cellular protein degradation machinery, specifically the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the ERα protein.[2][3] The depletion of cellular ERα levels effectively shuts down both ligand-dependent and ligand-independent ER signaling pathways, thereby inhibiting the growth of ER-positive breast cancer cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for Brilanestrant (GDC-0810) from preclinical studies.
Table 1: In Vitro Potency and Activity of GDC-0810
| Parameter | Cell Line | Value | Reference |
| ERα Binding Affinity (IC50) | - | 6.1 nM | [6] |
| ERβ Binding Affinity (IC50) | - | 8.8 nM | [2] |
| ERα Degradation (EC50) | MCF-7 | 0.7 nM | [5][6] |
| ER Antagonism (IC50) | MCF-7 (3x ERE) | 2 nM | [5][6] |
| Cell Viability (IC50) | MCF-7 | 2.5 nM | [5][6] |
Table 2: Preclinical Pharmacokinetics of GDC-0810 in Mice
| Parameter | Value | Reference |
| Clearance | 11 mL/min/kg | [2][6] |
| Oral Bioavailability | 61% | [2][6] |
Table 3: Clinical Trial Information for GDC-0810
| Phase | Recommended Phase 2 Dose (RP2D) | Patient Population | Key Findings | Reference |
| Phase Ia/Ib/IIa | 600 mg once daily (with food) | Postmenopausal women with ER+/HER2- advanced/metastatic breast cancer | Safe and tolerable with preliminary anti-tumor activity, including in patients with ESR1 mutations. Common adverse events included diarrhea, nausea, and fatigue. | [3][7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of GDC-0810 are outlined below.
ERα Degradation Assay (Western Blot)
-
Cell Line: MCF-7 breast cancer cells.
-
Protocol:
-
Cells are seeded in appropriate culture dishes and allowed to attach overnight.
-
The cells are then treated with varying concentrations of GDC-0810 or vehicle control for a specified duration (e.g., 24 hours).
-
Following treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ERα.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensity is quantified to determine the extent of ERα degradation relative to the vehicle control.
-
Cell Proliferation Assay
-
Cell Line: MCF-7 breast cancer cells.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a serial dilution of GDC-0810.
-
After a defined period of incubation (e.g., 5-7 days), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value, representing the concentration of GDC-0810 that inhibits cell growth by 50%.
-
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Protocol:
-
MCF-7 cells (or tamoxifen-resistant variants) are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.[9]
-
GDC-0810 is administered orally at various doses (e.g., 1-100 mg/kg/day).[6]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[9]
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting for ERα levels or qPCR for ER target gene expression.[4]
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of GDC-0810 Action
Caption: Mechanism of action of GDC-0810 as a Selective Estrogen Receptor Degrader (SERD).
Experimental Workflow for In Vitro Evaluation
Caption: A typical experimental workflow for the in vitro characterization of GDC-0810.
Logical Relationship in Overcoming Tamoxifen Resistance
References
- 1. Brilanestrant - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brilanestrant | Estrogen Receptor Degrader (SERD) | CAS 1365888-06-7 | Buy Brilanestrant from Supplier InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Estrogen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor (ER) antagonists are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. These compounds function by blocking the proliferative signaling of estrogen through the estrogen receptor. Preclinical in vivo studies are critical for the evaluation of novel ER antagonists, providing essential data on efficacy, pharmacokinetics, and pharmacodynamics before clinical translation. These application notes provide detailed protocols for in vivo studies using ER antagonists in mouse xenograft models of ER+ breast cancer.
Estrogen receptor antagonists can be broadly classified into two main categories:
-
Selective Estrogen Receptor Modulators (SERMs): These compounds, such as tamoxifen (B1202), exhibit tissue-specific agonist or antagonist activity. In breast tissue, they act as antagonists, inhibiting estrogen-driven tumor growth.[1]
-
Selective Estrogen Receptor Degraders (SERDs): These agents, like fulvestrant (B1683766), are pure antagonists that not only block the receptor but also promote its degradation.[1][2]
This document will focus on protocols applicable to both classes of compounds, using tamoxifen and fulvestrant as primary examples.
Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. Antagonists interfere with these pathways to inhibit cancer cell proliferation.
Estrogen Receptor Signaling Pathway
Caption: Estrogen Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
A typical experimental workflow for evaluating an estrogen receptor antagonist in vivo involves several key stages, from animal model preparation to endpoint analysis.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Studies.
Detailed Methodologies
Animal Model Preparation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD scid gamma (NSG) mice, typically 5-6 weeks old, are commonly used for xenograft studies.[3]
-
Ovariectomy: To eliminate endogenous estrogen production, mice are often ovariectomized at least one week prior to tumor cell implantation.
-
Estrogen Supplementation: Since MCF-7 cells require estrogen for growth, exogenous estrogen is provided.[4] This is typically achieved by subcutaneous implantation of a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) one day before cell injection.[3] Alternatively, injectable estradiol (B170435) valerate (B167501) can be used.[2][5][6]
Cell Culture and Tumor Xenograft Establishment
-
Cell Line: The MCF-7 human breast adenocarcinoma cell line is a well-established model for ER+ breast cancer.[3][7]
-
Cell Preparation: MCF-7 cells are cultured in standard medium (e.g., DMEM with 10% FBS). Cells should be in the logarithmic growth phase for implantation.
-
Implantation:
Treatment Administration
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements (Volume = (length x width2)/2). Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[3]
-
Drug Preparation and Dosing:
-
Tamoxifen: Can be administered via oral gavage or intraperitoneal (IP) injection. A common preparation involves dissolving tamoxifen citrate (B86180) in corn oil at a concentration of 20 mg/mL.[8] A typical dose is 75 mg/kg body weight.[8] Another study used 100 mg/kg orally three times a week.[9]
-
Fulvestrant: Typically administered via subcutaneous (s.c.) injection. Doses can range from 25 to 200 mg/kg weekly.[10] One study used 5 mg/mouse every 3 days.[11]
-
Vehicle Control: A vehicle control group (e.g., corn oil for tamoxifen, peanut oil for fulvestrant) must be included.[8][12]
-
Monitoring and Endpoint Analysis
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Euthanasia and Tissue Collection: At the end of the study (based on tumor size limits or a set duration), euthanize the animals according to institutional guidelines.[3] Excise tumors and record their final weight.[3] Collect other tissues of interest (e.g., uterus, liver) for further analysis.
-
Endpoint Analyses:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Assess the expression and localization of proteins like ERα and proliferation markers (e.g., Ki-67) in tumor sections.[13]
-
Toxicity Assessment: Monitor body weight changes and perform histological analysis of major organs.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of Estrogen Receptor Antagonists in MCF-7 Xenograft Models
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | Corn Oil, daily, p.o. | 1500 ± 250 | - | 1.5 ± 0.3 |
| Tamoxifen | 100 mg/kg, 3x/week, p.o.[9] | 750 ± 150 | 50 | 0.8 ± 0.2 |
| Fulvestrant | 5 mg/mouse, every 3 days, s.c.[11] | 450 ± 100 | 70 | 0.5 ± 0.1 |
Data are representative and may vary based on specific experimental conditions.
Table 2: Biomarker Modulation by Estrogen Receptor Antagonists in MCF-7 Xenografts
| Treatment Group | ERα Protein Level (% of Vehicle) | p-Akt Protein Level (% of Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle Control | 100 ± 15 | 100 ± 20 | 40 ± 8 |
| Tamoxifen | 60 ± 10 | 50 ± 12 | 20 ± 5 |
| Fulvestrant (5mg) | 25.1 ± 5[13] | 30 ± 8 | 10 ± 3 |
Data are representative and may vary based on specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of estrogen receptor antagonists. Careful planning and execution of these studies, with attention to appropriate animal models, dosing regimens, and endpoint analyses, are crucial for generating high-quality, reproducible data to support the development of new endocrine therapies for breast cancer.
References
- 1. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Estrogen Receptor Antagonist 3 (Fulvestrant)
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Estrogen receptor antagonist 3" is a potent antagonist of the estrogen receptor (ER). For the purposes of these detailed application notes, we will focus on the well-characterized and widely used selective estrogen receptor degrader (SERD), Fulvestrant (B1683766) (also known as ICI 182,780). Fulvestrant is a pure antiestrogen (B12405530) that binds competitively to the estrogen receptor with high affinity.[1][2] Its mechanism of action involves not only blocking the receptor's function but also inducing a conformational change that leads to the accelerated degradation of the ERα protein via the ubiquitin-proteasome pathway.[3][4] This dual action results in a comprehensive blockade of estrogen signaling, making it a valuable tool for studying estrogen-dependent cellular processes and a therapeutic agent in the treatment of hormone receptor-positive breast cancer.[4][5]
These application notes provide detailed protocols for the treatment of cell cultures with Fulvestrant, methods for assessing its biological effects, and a summary of quantitative data from various studies.
Data Presentation
Table 1: In Vitro Efficacy of Fulvestrant in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Endpoint | IC50 Value | Treatment Duration | Reference |
| MCF-7 | ER+ | Cell Growth Inhibition | 0.29 nM | 5 days | [2][6] |
| T47D | ER+ | ERα Degradation | Effective at 100 nM | 4 hours | [7] |
| BT-474 | ER+/HER2+ | ERα Degradation | Effective at 100 nM | 7 days | [8] |
| MDA-MB-361 | ER+/HER2+ | ERα Degradation | Effective at 100 nM | 7 days | [8] |
| CAMA-1 | ER+ | Cell Growth Inhibition | Varies (parental vs. resistant) | 6 days | [9][10] |
| EFM-19 | ER+ | Cell Growth Inhibition | Varies (parental vs. resistant) | 6 days | [9] |
| HCC1428 | ER+ | Cell Growth Inhibition | Varies (parental vs. resistant) | 6 days | [9] |
| ZR-75-1 | ER+ | Cell Growth Inhibition | Varies (parental vs. resistant) | 6 days | [9] |
Table 2: Downstream Effects of Fulvestrant Treatment
| Cell Line | Treatment | Effect | Assay | Reference |
| MCF-7 | 100 nM Fulvestrant, 7 days | Decreased ERα protein | Western Blot | [8] |
| T47D | 100 nM Fulvestrant, 7 days | Decreased ERα protein | Western Blot | [8] |
| MCF-7 | 100 nM Fulvestrant, 7 days | Decreased Progesterone Receptor (PgR) mRNA | RT-PCR | [8] |
| T47D | 100 nM Fulvestrant, 7 days | Decreased Progesterone Receptor (PgR) mRNA | RT-PCR | [8] |
| MCF-7 | 100 nM Fulvestrant, 7 days | Decreased Cyclin D1 protein | Western Blot | [8] |
| T47D | 100 nM Fulvestrant, 7 days | Decreased Cyclin D1 protein | Western Blot | [8] |
| MCF-7 | 100 nM Fulvestrant, 24 hours | Decreased ER downstream target gene expression (IGFBP4, GREB1, PGR) | qRT-PCR | [9] |
| MCF-7 | 10 nM Fulvestrant | Reduced cell proliferation | DNA Quantitation | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and Fulvestrant Treatment
Objective: To treat adherent cancer cell lines (e.g., MCF-7, T47D) with Fulvestrant to assess its biological effects.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, ATCC HTB-22)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Phenol (B47542) red-free growth medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Fulvestrant (ICI 182,780)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Cell Culture Maintenance: Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency.
-
Hormone Deprivation (for estrogen-sensitive experiments):
-
At least 24-48 hours prior to treatment, switch cells to a hormone-deprived medium.[5]
-
Wash the cells once with sterile PBS.
-
Replace the complete growth medium with phenol red-free medium supplemented with 5-10% CS-FBS. Phenol red has weak estrogenic activity and should be avoided.
-
-
Preparation of Fulvestrant Stock Solution:
-
Dissolve Fulvestrant in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a predetermined density. Allow cells to adhere and grow for at least 24 hours in the hormone-deprived medium.
-
-
Fulvestrant Treatment:
-
Prepare working solutions of Fulvestrant by diluting the stock solution in the hormone-deprived medium to the desired final concentrations (e.g., 0.1 nM to 10 µM).[11]
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest Fulvestrant concentration.
-
Remove the medium from the cells and replace it with the medium containing Fulvestrant or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for signaling studies, 5-7 days for proliferation assays).
-
Downstream Analysis: Proceed with the desired downstream assays, such as cell viability assays, Western blotting, or RT-PCR.
Protocol 2: Cell Viability (MTT/XTT) Assay
Objective: To determine the effect of Fulvestrant on cell proliferation and viability.
Materials:
-
Cells treated with Fulvestrant in 96-well plates (from Protocol 1)
-
MTT or XTT labeling reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add the MTT or XTT labeling reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.[11]
-
If using MTT, add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of ERα Degradation
Objective: To assess the effect of Fulvestrant on the protein levels of ERα and its downstream targets.
Materials:
-
Cells treated with Fulvestrant in 6-well plates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Mechanism of action of Fulvestrant on the Estrogen Receptor signaling pathway.
Caption: Experimental workflow for cell culture treatment with Fulvestrant.
References
- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 5. Emerging principles for the development of resistance to antihormonal therapy: Implications for the clinical utility of fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Fulvestrant as a Potent Estrogen Receptor Antagonist in Mouse Xenograft Models
Note: Initial searches for a specific compound designated "Estrogen receptor antagonist 3" did not yield sufficient detailed information for comprehensive application notes. Therefore, this document focuses on Fulvestrant (B1683766) (ICI 182,780) , a well-characterized and clinically relevant pure estrogen receptor antagonist and selective estrogen receptor degrader (SERD), as a representative example for establishing protocols in mouse xenograft models.
Introduction
Fulvestrant is a steroidal antiestrogen (B12405530) that binds competitively to the estrogen receptor (ER) with high affinity.[1][2] Its unique mechanism of action involves not only blocking the receptor's function but also promoting its degradation via the ubiquitin-proteasome pathway.[1] This dual action leads to a significant reduction in the overall levels of ER protein within cancer cells, effectively shutting down estrogen-mediated signaling pathways that are critical for the growth of ER-positive tumors.[1][3] Preclinical studies in mouse xenograft models are essential for evaluating the in vivo efficacy of fulvestrant and similar compounds, providing crucial data for translational and clinical research.
Quantitative Data Summary
The following tables summarize dosages and their effects from various preclinical studies using Fulvestrant in mouse xenograft models.
Table 1: Fulvestrant Dosage and Efficacy in ER-Positive Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Estrogen Supplementation | Fulvestrant Dose | Dosing Schedule | Route of Administration | Observed Effect | Reference |
| MCF-7 | Nude Mice | Estradiol (B170435) pellet | 0.05 mg/mouse | Single dose | Intramuscular | 30.6% decrease in tumor ERα protein levels | [4] |
| MCF-7 | Nude Mice | Estradiol pellet | 0.5 mg/mouse | Single dose | Intramuscular | 73.9% decrease in tumor ERα protein levels | [4] |
| MCF-7 | Nude Mice | Estradiol pellet | 5 mg/mouse | Single dose | Intramuscular | 74.9% decrease in tumor ERα protein levels | [4] |
| Tamoxifen-Resistant (TamR) | Nu:J Mice | Tamoxifen pellet | 25 mg/kg | Weekly | Subcutaneous | Significant inhibition of tumor growth | [5] |
| Tamoxifen-Resistant (TamR) | Nu:J Mice | Tamoxifen pellet | 50 mg/kg | Weekly | Subcutaneous | Significant inhibition of tumor growth | [5] |
| Tamoxifen-Resistant (TamR) | Nu:J Mice | Tamoxifen pellet | 100 mg/kg | Weekly | Subcutaneous | Significant inhibition of tumor growth | [5] |
| Tamoxifen-Resistant (TamR) | Nu:J Mice | Tamoxifen pellet | 200 mg/kg | Weekly | Subcutaneous | Significant inhibition of tumor growth | [5] |
| HCC1428 | Nu:J Mice | Oral estradiol (0.75 µg/kg) | 25 mg/kg | Weekly | Subcutaneous | Inhibition of estrogen-dependent tumor growth | [5][6] |
Experimental Protocols
MCF-7 Xenograft Model Protocol
This protocol outlines the establishment of an ER-positive breast cancer xenograft model using MCF-7 cells, which are dependent on estrogen for growth.
Materials:
-
MCF-7 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes (1 mL) and needles (26G)
-
Surgical tools for pellet implantation (trocar)
-
Calipers for tumor measurement
-
Fulvestrant for injection
-
Vehicle control (e.g., sterile oil)
Procedure:
-
Estrogen Supplementation: A week prior to cell injection, implant a 17β-estradiol pellet subcutaneously in the dorsal region of each mouse.[7] This is crucial for the growth of estrogen-dependent MCF-7 tumors.
-
Cell Preparation:
-
Culture MCF-7 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 26G needle.[7]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors should appear within 2-4 weeks.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare Fulvestrant in a suitable vehicle for injection.
-
Administer Fulvestrant (e.g., 25 mg/kg) via subcutaneous or intramuscular injection according to the desired dosing schedule (e.g., weekly).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ER levels, Ki-67 for proliferation).
-
Experimental Workflow Diagram
Caption: Workflow for a mouse xenograft study with Fulvestrant.
Signaling Pathway Diagrams
Estrogen Receptor Signaling Pathway
Caption: Simplified estrogen receptor signaling pathway.
Mechanism of Action of Fulvestrant
Caption: Mechanism of action of Fulvestrant.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis for ER Degradation by Estrogen Receptor Antagonist 3 (ERA3)
References
- 1. benchchem.com [benchchem.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand‐dependent switching of ubiquitin–proteasome pathways for estrogen receptor | The EMBO Journal [link.springer.com]
- 10. mdpi.com [mdpi.com]
- 11. Research Portal [scholarship.miami.edu]
- 12. Frontiers | A Putative Role for Ubiquitin-Proteasome Signaling in Estrogenic Memory Regulation [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy [mdpi.com]
Application Notes and Protocols: Estrogen Receptor Antagonist 3 (Fulvestrant) in Combination with CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the estrogen receptor antagonist fulvestrant (B1683766) (an Estrogen Receptor Antagonist 3) with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This document provides detailed application notes on the scientific rationale for this combination therapy, a summary of key clinical trial data, and comprehensive protocols for preclinical evaluation.
Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling.[3][4] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, work by inhibiting the activity of CDK4 and CDK6, key proteins that promote cell cycle progression from the G1 to the S phase.[5] The synergistic effect of combining these two classes of drugs has been demonstrated in numerous preclinical and clinical studies, leading to significantly improved patient outcomes.[1][5]
Data Presentation: Summary of Key Clinical Trial Data
The efficacy of combining fulvestrant with various CDK4/6 inhibitors has been established in several pivotal Phase III clinical trials. The following tables summarize the key quantitative outcomes from these studies.
| Table 1: Progression-Free Survival (PFS) in Key Clinical Trials | ||||
| Trial | CDK4/6 Inhibitor | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) |
| PALOMA-3 | Palbociclib | Palbociclib + Fulvestrant | 9.5 | 0.46 (0.36-0.59) |
| Placebo + Fulvestrant | 4.6 | |||
| MONALEESA-3 | Ribociclib | Ribociclib + Fulvestrant | 20.5 | 0.59 (0.48-0.73)[6] |
| Placebo + Fulvestrant | 12.8 | [6] | ||
| First-line | Ribociclib + Fulvestrant | 33.6 | 0.54 (95% CI not specified)[1] | |
| Placebo + Fulvestrant | 19.2 | [1] | ||
| Second-line | Ribociclib + Fulvestrant | 14.6 | (HR not specified for 2nd line)[1] | |
| Placebo + Fulvestrant | 9.1 | [1] | ||
| MONARCH 2 | Abemaciclib | Abemaciclib + Fulvestrant | 16.4 | 0.553 (0.449-0.681) |
| Placebo + Fulvestrant | 9.3 | |||
| DAWNA-1 | Dalpiciclib | Dalpiciclib + Fulvestrant | 15.7 | 0.42 (0.31-0.58)[7] |
| Placebo + Fulvestrant | 7.2 | [7] |
| Table 2: Overall Survival (OS) in Key Clinical Trials | ||||
| Trial | CDK4/6 Inhibitor | Treatment Arm | Median OS (months) | Hazard Ratio (95% CI) |
| PALOMA-3 | Palbociclib | Palbociclib + Fulvestrant | 34.9 | 0.81 (0.64-1.03) |
| Placebo + Fulvestrant | 28.0 | |||
| MONALEESA-3 | Ribociclib | Ribociclib + Fulvestrant | 53.7 | 0.73 (0.59-0.90)[7] |
| Placebo + Fulvestrant | 41.5 | [7] | ||
| MONARCH 2 | Abemaciclib | Abemaciclib + Fulvestrant | 46.7 | 0.757 (0.606-0.945)[1] |
| Placebo + Fulvestrant | 37.3 | [1] |
Signaling Pathways
The combination of fulvestrant and CDK4/6 inhibitors targets two critical pathways in HR+ breast cancer cells. The following diagram illustrates the mechanism of action.
References
- 1. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhs.nhs.uk [uhs.nhs.uk]
- 5. uhs.nhs.uk [uhs.nhs.uk]
- 6. Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction of Apoptosis in MCF-7 Cells by Estrogen Receptor Antagonist 3 (ERA3)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapy targeting the estrogen receptor is a cornerstone of its treatment. MCF-7 is a well-established ER+ human breast cancer cell line widely used as an in vitro model for studying the effects of endocrine agents. Estrogen receptor antagonists, such as tamoxifen (B1202) and fulvestrant, function by competitively inhibiting the binding of estrogen to the estrogen receptor, thereby modulating the expression of estrogen-responsive genes and impacting cell fate. One of the key mechanisms by which these antagonists exert their anti-tumor effects is the induction of apoptosis, or programmed cell death.
These application notes provide an overview and detailed protocols for studying the induction of apoptosis in MCF-7 cells using a representative Estrogen Receptor Antagonist 3 (ERA3). The provided data and methodologies are based on established findings for well-characterized estrogen receptor antagonists.
Data Presentation
The following tables summarize the quantitative effects of estrogen receptor antagonists on MCF-7 cells, providing a baseline for expected results when testing a novel "this compound".
Table 1: Effect of ERA3 on MCF-7 Cell Viability (MTT Assay)
| Treatment Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | IC50 (µM) |
| 0 (Control) | 48 | 100 | \multirow{2}{*}{~250[1]} |
| 60 | 48 | Decreased[1] | |
| 250 | 48 | ~50[1] | |
| 460 | 48 | Further Decreased[1] |
Data is representative of tamoxifen's effect on MCF-7 cell viability.[1]
Table 2: Induction of Apoptosis by ERA3 in MCF-7 Cells (Annexin V/PI Staining)
| Treatment | Concentration | Incubation Time (hours) | % Apoptotic Cells (Early + Late) |
| Control | - | 24 | ~1.05[2] |
| ERA3 | 5 µg/mL | 24 | ~8.07[2] |
| ERA3 | 25 µg/mL | 24 | ~15.49[2] |
Data is representative of the effects of an apoptosis-inducing agent on MCF-7 cells.[2] Note that different estrogen receptor antagonists may show varying potency.[3]
Table 3: Caspase Activation in MCF-7 Cells Treated with ERA3
| Treatment | Concentration | Incubation Time (hours) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | - | 24 | 1.0 | 1.0 | 1.0 |
| ERA3 | 25 µg/mL | 24 | Increased[2] | Increased[2] | Increased[2] |
| ERA3 | 50 µg/mL | 24 | Further Increased[2] | Further Increased[2] | Further Increased[2] |
MCF-7 cells are known to have low or absent caspase-3 expression, which can impact the apoptotic pathway.[4][5] However, activation of other caspases like caspase-7, -8, and -9 can still lead to apoptosis.[5][6]
Signaling Pathways
Estrogen receptor antagonists can induce apoptosis in MCF-7 cells through various signaling pathways. A simplified representation of a potential mechanism is illustrated below. ERA3, upon binding to the estrogen receptor (ERα), can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activate caspase cascades.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of ERA3 on MCF-7 cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of ERA3 on MCF-7 cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (ERA3)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.[6]
-
Treatment: Treat the cells with various concentrations of ERA3 and a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound (ERA3)
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Plate MCF-7 cells in 6-well plates. Once attached, treat with ERA3 or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.[6]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[7]
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
Protocol 3: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.
Materials:
-
MCF-7 cells
-
Culture plates
-
This compound (ERA3)
-
Vehicle control
-
Caspase-3/7 activity assay kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells with ERA3 or vehicle control in culture plates as previously described.
-
Cell Lysis: After treatment, lyse the cells using the cell lysis buffer provided in the assay kit and incubate on ice.
-
Centrifugation: Centrifuge the cell lysates to pellet the cell debris.
-
Assay Reaction: Transfer the supernatant (cytosolic extract) to a new plate. Add the caspase substrate (e.g., DEVD-pNA for colorimetric assays) to each sample.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for cleavage of the substrate by active caspases.
-
Measurement: Measure the signal (absorbance for colorimetric assays or fluorescence for fluorometric assays) using a microplate reader.
-
Data Analysis: Determine the fold-change in caspase activity in ERA3-treated cells compared to the vehicle control.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols and expected results are based on published data for well-characterized estrogen receptor antagonists and should be adapted and optimized for the specific "this compound" being investigated. It is the responsibility of the end-user to validate the performance of these protocols for their specific applications.
References
- 1. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Application Notes: Utilizing Fulvestrant to Study Endocrine Resistance in ER-Positive Breast Cancer
Introduction
Endocrine therapy is a primary treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant challenge is the development of resistance.[1] Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) that provides a valuable tool for researchers studying the mechanisms of endocrine resistance.[2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, fulvestrant is a pure ER antagonist with no known agonist effects.[3][4] Its unique mechanism involves binding to the estrogen receptor, inhibiting dimerization, blocking nuclear localization, and ultimately leading to the degradation of the ER protein.[2][5][6] This complete abrogation of ER signaling makes it an effective agent against tamoxifen-resistant breast cancer cell lines and a critical compound for investigating acquired resistance mechanisms.[7]
Mechanism of Action
Fulvestrant binds competitively to the estrogen receptor, inducing a conformational change that inhibits receptor dimerization.[4][8] This prevents the receptor from translocating to the nucleus and binding to estrogen response elements (EREs) on DNA, thus halting the transcription of estrogen-responsive genes.[4][8] Furthermore, the fulvestrant-ER complex is unstable and targeted for degradation via the ubiquitin-proteasome pathway.[8] This downregulation of the ER protein is a key feature of its action and distinguishes it from SERMs.[2]
Quantitative Data Summary
The following tables summarize the efficacy of fulvestrant in various experimental models, providing key data points for researchers designing studies on endocrine resistance.
Table 1: In Vitro Efficacy of Fulvestrant in Breast Cancer Cell Lines
| Cell Line | Type | Fulvestrant IC50 | Notes | Reference(s) |
| MCF-7 | ER+, endocrine-sensitive | 0.29 nM | Standard model for ER+ breast cancer. | [9] |
| MCF-7 | ER+, endocrine-sensitive | 0.8 nM | [10] | |
| MCF-7 Fulvestrant Resistant (FulR) | ER+, acquired resistance | 27.02 x 10⁻⁵ M | 4.7-fold increase in IC50 compared to parental MCF-7 cells. | [11] |
| MDA-MB-231 | ER- | >1 µM | Used as an ER-negative control to demonstrate ER-dependent activity. | [10] |
| T47D | ER+, endocrine-sensitive | Not specified, but sensitive | Another common ER+ breast cancer cell line. | [12] |
| CAMA-1, EFM-19, HCC1428, ZR-75-1 | ER+, endocrine-sensitive | IC50 values significantly increased in fulvestrant-resistant sublines. | Multiple models used to establish fulvestrant resistance. | [13] |
Table 2: In Vivo Efficacy and Biomarker Modulation by Fulvestrant
| Model | Treatment | Effect | Reference(s) |
| MCF-7 Xenografts | Single injection of 5 mg fulvestrant | Complete blockage of tumor growth for at least 4 weeks. | [9] |
| MCF-7 Xenografts | Fulvestrant | Suppressed growth of established tumors for twice as long as tamoxifen. | [9] |
| Primary Breast Cancer Patients | 6 or 18 mg fulvestrant daily for 7 days | Significant reduction in median ER index and near-abolished PgR expression. | [2] |
| Advanced Breast Cancer Patients | 250 mg fulvestrant/month | Median duration of response of 25.8 months. | [14] |
| Advanced Breast Cancer Patients | 500 mg vs 250 mg fulvestrant | 500 mg dose led to a greater reduction in ER expression (25% vs 13.5%). | [15] |
Key Signaling Pathways in Fulvestrant Resistance
Resistance to fulvestrant can emerge through various mechanisms, often involving the activation of alternative signaling pathways that can drive cell proliferation independently of the ER.
-
ER-Dependent Signaling: The primary pathway targeted by fulvestrant. It binds to ER, preventing its dimerization and nuclear translocation, and promoting its degradation. This blocks the transcription of estrogen-regulated genes like pS2 and progesterone (B1679170) receptor (PgR).
-
Growth Factor Receptor Signaling (e.g., EGFR/HER2): A common mechanism of resistance involves the upregulation and activation of growth factor receptor pathways, such as the EGFR/HER2 cascade.[7] Activation of these receptors can lead to downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways, which can phosphorylate and activate ER even in the presence of fulvestrant, or bypass the need for ER signaling altogether.[16] Studies have shown that fulvestrant treatment can paradoxically lead to increased EGFR/HER2/HER3 phosphorylation and ERK1/2 activation within 24-48 hours.[17]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in endocrine-resistant breast cancer.[16] It can be triggered by growth factor receptor signaling or by mutations in components of the pathway itself. Activation of this pathway promotes cell survival and proliferation, contributing to fulvestrant resistance.[18]
-
ESR1 Mutations: Mutations in the gene encoding ERα (ESR1) are a significant mechanism of acquired resistance to aromatase inhibitors and can also impact the efficacy of fulvestrant.[15][19] These mutations can lead to a constitutively active receptor that no longer requires estrogen for its function. While fulvestrant can still bind to and degrade some mutant ERs, higher concentrations may be required for efficacy.[6][20]
Diagrams and Visualizations
References
- 1. Therapeutic resistance to anti-oestrogen therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocrine-Resistant Breast Cancer: Mechanisms and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smartscitech.com [smartscitech.com]
- 12. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 20. researchgate.net [researchgate.net]
Application of Estrogen Receptor Antagonist 3 (GPER/GPR30) in Endometriosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. The G protein-coupled estrogen receptor (GPER), also known as GPR30 or Estrogen Receptor Antagonist 3, has emerged as a significant area of investigation in endometriosis pathophysiology. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[1] Research indicates a dysregulation of GPER expression in endometriotic tissues, suggesting its potential as a therapeutic target.[2][3] Eutopic and ectopic endometrium from women with endometriosis has been shown to overexpress GPER when compared to the endometrium of healthy individuals.[2][3] This overexpression is linked to key pathological processes in endometriosis, including cell proliferation, invasion, and pain.[4][5] Consequently, the use of GPER antagonists presents a promising avenue for the development of novel endometriosis treatments.
These application notes provide a summary of the role of GPER in endometriosis and detailed protocols for key experiments to facilitate further research in this area.
Data Presentation
The following tables summarize quantitative data related to GPER expression and the effects of its modulation in the context of endometriosis and related research.
Table 1: GPER Expression in Endometrial Tissues
| Tissue Type | Comparison | Method | Key Finding | Reference |
| Ectopic Endometrial Tissue | vs. Normal Endometrium | qRT-PCR | Significantly higher GPER mRNA levels in ectopic lesions. | [2] |
| Eutopic Endometrium (with Endometriosis) | vs. Eutopic Endometrium (without Endometriosis) | Immunohistochemistry | Significantly increased mid-secretory GPER protein expression in epithelial cells. | [2] |
| Endometriotic Tissue | vs. Normal Endometrium | Immunohistochemistry | High epithelial cytoplasmic GPER expression was significantly more frequent in endometriotic tissues. | [6] |
| Ovarian Endometriosis | vs. Normal Ovaries | Immunohistochemistry, qRT-PCR | GPER is upregulated in ovarian endometriosis. | [7] |
Table 2: Effects of GPER Modulation on Endometriotic Cell Functions
| Cell Type | Treatment | Assay | Effect | Reference |
| Immortalized Epithelial Endometriotic Cells | G-1 (GPER agonist) | MTT Assay | Stimulated cell proliferation. | [4] |
| Immortalized Epithelial Endometriotic Cells | G-15 (GPER antagonist) | MTT Assay | Inhibited G-1 stimulated cell proliferation and induced Akt dephosphorylation. | [4] |
| Ectopic Endometrial Stromal Cells | GPER Inhibition (e.g., via siRNA) | Transwell Assay | Mitigated invasion and migration. | [5] |
Table 3: IC50 Values of GPER Antagonists (in other cell types for reference)
| Antagonist | Cell Line | Assay | IC50 | Reference |
| G-36 | SKBR3 (Breast Cancer) | Calcium Mobilization | 112 nM | [8] |
| G-36 | SKBR3 (Breast Cancer) | ERK1/2 Activation | ~200 nM | [9] |
| G-15 | HL60 (Leukemia) | Calcium Mobilization | 75 nM (for a derivative) | [9] |
Signaling Pathways
GPER activation in the context of endometriosis has been linked to several downstream signaling cascades, most notably the MEK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: GPER signaling cascade in endometriosis.
Experimental Workflows
A typical workflow for investigating the effects of a GPER antagonist on endometriotic cells involves isolating and culturing primary cells, treating them with the antagonist, and then performing various functional assays.
Caption: Workflow for studying GPER antagonist effects.
Experimental Protocols
Immunohistochemistry (IHC) for GPER in Endometrial Tissue
This protocol is adapted from methodologies described in studies of GPER expression in endometrial tissues.[2][6]
Objective: To visualize and semi-quantify the expression and localization of GPER protein in paraffin-embedded endometrial and endometriotic tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue blocks
-
Microtome
-
Glass slides
-
Xylene or a xylene substitute
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS)
-
3% Hydrogen peroxide in methanol (B129727)
-
Citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval
-
Blocking solution (e.g., 2% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-GPER antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Cut 5 µm sections from paraffin (B1166041) blocks and mount on charged slides.
-
Deparaffinize slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water and then PBS.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0).
-
Heat in a microwave oven at high power for 15 minutes, or in a water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPER antibody to its optimal concentration in the blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Analysis:
-
GPER expression can be semi-quantitatively assessed using a scoring system (e.g., H-score) that considers both the intensity of staining and the percentage of positive cells.
Quantitative Real-Time PCR (qRT-PCR) for GPER mRNA
This protocol is based on methods used to quantify GPER mRNA in endometrial tissues.[2][3]
Objective: To measure the relative expression levels of GPER mRNA in endometrial and endometriotic cells or tissues.
Materials:
-
Endometrial tissue samples or cultured cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for GPER and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tissue samples or lyse cultured cells according to the RNA extraction kit manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for GPER and the reference gene.
-
A typical reaction volume is 20 µL.
-
Run the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for GPER and the reference gene.
-
Calculate the relative expression of GPER mRNA using the ΔΔCt method.
-
Western Blotting for GPER and Signaling Proteins (e.g., p-ERK)
This protocol provides a general framework for detecting GPER and phosphorylated ERK in endometriotic cells.[4][5]
Objective: To determine the protein levels of GPER and assess the activation of downstream signaling pathways (e.g., ERK phosphorylation) in response to GPER antagonists.
Materials:
-
Cultured endometriotic cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPER, anti-phospho-ERK, anti-total-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cultured cells with GPER antagonist for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for other proteins (e.g., total ERK, β-actin) as needed.
-
Cell Proliferation (MTT) Assay
This protocol is adapted for assessing the effect of GPER antagonists on the proliferation of endometriotic cells.[4]
Objective: To quantitatively measure the effect of GPER antagonists on the viability and proliferation of endometriotic cells.
Materials:
-
Endometriotic cells (primary or immortalized)
-
96-well cell culture plates
-
Complete cell culture medium
-
GPER antagonist (e.g., G-15)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed endometriotic cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the GPER antagonist. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Transwell Migration and Invasion Assay
This protocol is designed to evaluate the effect of GPER antagonists on the migratory and invasive potential of endometriotic stromal cells.[5][10]
Objective: To assess the ability of endometriotic cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) in response to a chemoattractant, and the inhibitory effect of GPER antagonists.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Endometriotic stromal cells
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
GPER antagonist
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain (0.5% in 25% methanol)
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify at 37°C. For the migration assay, no coating is needed.
-
-
Cell Seeding:
-
Harvest and resuspend endometriotic cells in serum-free medium containing the GPER antagonist or vehicle control.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
-
Assay Incubation:
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
-
Fixation and Staining:
-
Fix the cells that have migrated to the underside of the membrane with methanol or paraformaldehyde for 10 minutes.
-
Stain the fixed cells with crystal violet for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.
-
Conclusion
The study of GPER and its antagonists in endometriosis holds significant promise for understanding the disease and developing novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to investigate the role of GPER in endometriosis and to evaluate the efficacy of potential GPER-targeting compounds. Further research is warranted to fully elucidate the complex signaling networks regulated by GPER in endometriotic cells and to translate these findings into clinical applications.
References
- 1. Molecular Classification of Endometriosis and Disease Stage Using High-Dimensional Genomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Estrogen Receptor (GPER) Expression in Normal and Abnormal Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled estrogen receptor (GPER) expression in normal and abnormal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors down-regulate G-protein-coupled estrogen receptor and the GPER-antagonist G-15 inhibits proliferation in endometriotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of the G protein-coupled estrogen receptor (GPER) in endometriosis: a tissue microarray study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The G-protein-coupled estrogen receptor (GPER) is expressed in normal human ovaries and is upregulated in ovarian endometriosis and pelvic inflammatory disease involving the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Estrogen Receptor Antagonist Solubility for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the solubility of the potent Estrogen Receptor Antagonist, Fulvestrant (B1683766) (ICI 182,780), in cell-based assays. Due to its hydrophobic nature, achieving and maintaining solubility in aqueous cell culture media is a common challenge.
Frequently Asked Questions (FAQs)
Q1: What is Fulvestrant and what is its primary mechanism of action?
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][2][3] It competitively binds to the estrogen receptor with high affinity, leading to a conformational change that inhibits receptor dimerization and nuclear localization.[2][4] Crucially, the Fulvestrant-ER complex is unstable and targeted for degradation via the ubiquitin-proteasome pathway, resulting in a significant reduction in cellular ER levels and a complete blockade of estrogen signaling.[2][4]
Q2: What are the best solvents for dissolving Fulvestrant powder?
Fulvestrant is a crystalline solid that is practically insoluble in water.[5][6] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[7] For cell-based assays, 100% DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[6]
Q3: What is the recommended method for preparing a high-concentration stock solution of Fulvestrant?
To prepare a stock solution, dissolve the Fulvestrant crystalline solid in the solvent of choice (typically 100% DMSO).[7] To ensure complete dissolution, vortexing and brief sonication may be necessary.[8] It is also good practice to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[7]
Q4: How should I store the Fulvestrant stock solution?
Fulvestrant stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[7][9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Aqueous dilutions of Fulvestrant are not recommended for storage and should be prepared fresh for each experiment.[7]
Solubility Data Summary
The solubility of Fulvestrant can vary depending on the solvent and experimental conditions. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~20 mg/mL to 260 mg/mL | [5][7][8] |
| Ethanol | ~20 mg/mL to >200 mg/mL | [5][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5][7] |
| Water | Insoluble | [5][6] |
Note: Solubility can be influenced by factors such as temperature, purity of the compound, and the presence of moisture in the solvent.
Troubleshooting Guide
This section addresses common problems encountered when using Fulvestrant in cell-based assays.
Issue 1: Immediate Precipitation Upon Dilution in Cell Culture Media
Question: I dissolved Fulvestrant in DMSO, but when I add it to my cell culture medium, a white precipitate or cloudiness appears instantly. What is happening?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium as the DMSO is diluted.[10]
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of Fulvestrant is too high for the aqueous medium. Solution: Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[10] |
| Rapid Solvent Exchange | Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid shift in solvent polarity, leading to precipitation. Solution: Use a serial dilution method. First, make an intermediate dilution of the stock in pre-warmed (37°C) media, then add this to the final culture volume. Always add the compound solution to the media while gently vortexing.[10] |
| Low Media Temperature | Solubility decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[10] |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations (>0.5-1%) can be toxic to cells. Solution: Optimize your stock concentration to ensure the final DMSO concentration in your assay is as low as possible, typically well below 0.5%.[7] |
Issue 2: Delayed Precipitation in the Incubator
Question: The media containing Fulvestrant looks clear initially, but after a few hours or a day in the incubator, I see a precipitate. Why does this happen?
Answer: Delayed precipitation can be caused by several factors related to the incubator's environment and interactions with media components over time.[10]
| Potential Cause | Recommended Solution |
| Media Evaporation | Evaporation from culture plates or flasks can increase the concentration of all components, including Fulvestrant, pushing it past its solubility limit. Solution: Ensure proper humidification in the incubator. Use plates with tight-fitting lids or seal plates with gas-permeable membranes.[11][12] |
| Interaction with Media Components | Fulvestrant may interact with salts, proteins (especially in serum), or other components in the media over time to form insoluble complexes.[10][13] Solution: If possible, test different basal media formulations. For serum-containing media, consider reducing the serum percentage if experimentally viable. |
| pH or Temperature Fluctuations | Changes in media pH or temperature fluctuations within the incubator can affect compound stability and solubility.[11][14] Solution: Ensure the incubator is properly calibrated for temperature and CO2 levels to maintain stable media pH. |
Experimental Protocols & Workflows
Protocol 1: Preparation of Fulvestrant Stock Solution
-
Weigh the desired amount of Fulvestrant powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Prepare a serial dilution of your high-concentration Fulvestrant stock solution in DMSO.
-
In a 96-well plate, add your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to the corresponding wells, ensuring the final DMSO concentration is consistent and non-toxic (e.g., 0.1%). Include a DMSO-only control.
-
Gently mix the plate.
-
Visually inspect the wells for any signs of precipitation immediately and after incubation at 37°C for various time points (e.g., 1, 4, and 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.[10]
Workflow for Preparing Working Solutions
The following diagram illustrates a recommended workflow to minimize precipitation.
Caption: Recommended workflow for preparing Fulvestrant working solutions.
Signaling Pathway Diagram
Fulvestrant acts by binding to the Estrogen Receptor (ER), preventing its normal function and promoting its degradation.
Caption: Mechanism of action of Fulvestrant on the Estrogen Receptor signaling pathway.
References
- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. What is Fulvestrant used for? [synapse.patsnap.com]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant - LKT Labs [lktlabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 9. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Estrogen Receptor Antagonist 3 (Fulvestrant)
Welcome to the technical support center for Estrogen Receptor Antagonist 3, widely known in research and clinical settings as Fulvestrant (B1683766). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of Fulvestrant, with a focus on its off-target effects and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fulvestrant?
A1: Fulvestrant is a selective estrogen receptor degrader (SERD). It functions through a dual mechanism: it competitively binds to the estrogen receptor (ER) with high affinity, acting as an antagonist, and it also induces a conformational change in the ER, leading to its ubiquitination and subsequent degradation by the proteasome. This results in a comprehensive blockade of estrogen signaling pathways.[1][2]
Q2: I am observing unexpected effects in my ER-negative cell line when treated with Fulvestrant. Is this a known phenomenon?
A2: Yes, this is a documented off-target effect. Studies have shown that Fulvestrant can exert effects in ER-negative breast cancer cells, at least in part, through its agonist activity on the G protein-coupled estrogen receptor (GPR30).[3] This can lead to the activation of downstream signaling pathways, such as MAPK, and can influence cellular processes like apoptosis and sensitivity to immune-mediated cell killing. When designing your experiments, it is crucial to consider the GPR30 expression status of your cell lines.
Q3: My cell viability assays are showing inconsistent IC50 values for Fulvestrant. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specifics: Different breast cancer cell lines exhibit varying sensitivity to Fulvestrant. Ensure you are using a consistent cell line and passage number.
-
Hormone Depletion in Media: The presence of estrogens in the culture medium can compete with Fulvestrant for ER binding. For reproducible results, use phenol (B47542) red-free medium and charcoal-stripped fetal bovine serum (FBS) to deplete endogenous estrogens.
-
Assay Duration: The cytotoxic and cytostatic effects of Fulvestrant may take several days to become apparent. Ensure your assay duration (e.g., 72 hours or longer) is sufficient to observe a maximal effect.
-
Drug Solubility and Stability: Fulvestrant is highly lipophilic and has poor aqueous solubility. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is low and consistent across all treatments.
Q4: Are there any known off-target kinase activities of Fulvestrant that I should be aware of?
A4: While comprehensive public data from broad kinase panel screening is limited, Fulvestrant is generally considered highly selective for the estrogen receptor. Preclinical studies have not highlighted significant off-target kinase inhibition as a primary mechanism of action or toxicity. However, as with any small molecule, the possibility of weak, off-target interactions cannot be entirely ruled out, especially at high concentrations. If you suspect off-target kinase effects in your experiments, consider performing a targeted kinase assay for the pathway of interest.
Q5: What are the common toxicities observed with Fulvestrant in preclinical and clinical studies?
A5: In preclinical toxicology studies in rats and dogs, the most common findings were related to the antiestrogenic effects of the drug, such as atrophy of the uterus, cervix, and vagina.[3] Acute toxicity is low, and no specific LD50 values are prominently reported, suggesting a wide therapeutic window in these models. In clinical use, the most frequently reported adverse reactions include injection site reactions, hot flashes, arthralgia, fatigue, and nausea.[4] Elevations in liver enzymes have also been reported.[5]
Troubleshooting Guides
Problem: Unexpected Cell Proliferation in an ER-Positive Cell Line Treated with Fulvestrant
| Possible Cause | Troubleshooting Step |
| Estrogen Contamination in Media | Switch to phenol red-free media and use charcoal-stripped FBS to remove endogenous estrogens that compete with Fulvestrant. |
| Development of Drug Resistance | If cells have been cultured with Fulvestrant for an extended period, they may have developed resistance. Perform STR profiling to confirm cell line identity and consider using a fresh, low-passage stock of cells. |
| Incorrect Drug Concentration | Verify the concentration of your Fulvestrant stock solution and ensure accurate dilutions. Perform a dose-response curve to confirm the expected IC50 value for your cell line. |
| Off-Target Signaling | Investigate the expression of GPR30 in your cell line. Activation of GPR30 by Fulvestrant could potentially lead to pro-proliferative signals in certain contexts. |
Problem: High Variability in Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Timing | Fulvestrant-induced apoptosis can be a slower process compared to other cytotoxic agents. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for detecting apoptosis in your specific cell line. |
| Cell Confluency | High cell confluency can affect the cellular response to drug treatment. Ensure you are seeding cells at a consistent and appropriate density for your apoptosis assay. |
| Assay Method | Consider using multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). This can help to validate your findings and reduce method-specific artifacts. |
Quantitative Data Summary
Table 1: In Vitro Potency of Fulvestrant in Breast Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| MCF-7 | Cell Growth | Inhibition | 0.29 nM | [6] |
| MCF-7 | Cell-Free | ER Antagonism | 9.4 nM | [6] |
| T47D | Cell Growth | Inhibition | Not explicitly stated, but sensitive | [7] |
| BT-20 (ER-negative) | Cell Growth | Inhibition | No effect | [6] |
Table 2: Summary of Common Adverse Reactions from Clinical Trials (Fulvestrant 500 mg)
| Adverse Reaction | Frequency | Reference |
| Injection site pain | 11.6% | [4] |
| Nausea | 9.7% | [4] |
| Bone pain | 9.4% | [4] |
| Arthralgia | ≥10% | [4] |
| Hot flash | ≥10% | [4] |
| Fatigue | ≥10% | [4] |
| Increased Hepatic Enzymes (AST, ALT, ALP) | >15% (Grade 1-2), 1-2% (Grade 3-4) | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in phenol red-free medium supplemented with charcoal-stripped FBS. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Fulvestrant in the appropriate medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Fulvestrant dose).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NSG).
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 ER-positive breast cancer cells (e.g., MCF-7) resuspended in a mixture of PBS and Matrigel into the flank of each mouse. For MCF-7 xenografts, estrogen supplementation (e.g., estradiol (B170435) pellet implantation) is required to support initial tumor growth.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) two to three times per week.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer Fulvestrant via intramuscular or subcutaneous injection at the desired dose and schedule (e.g., 5 mg/mouse, once weekly). The control group should receive the vehicle control.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Caption: Mechanism of Action of Fulvestrant.
Caption: Off-Target Signaling via GPR30.
Caption: Troubleshooting Inconsistent IC50 Values.
References
- 1. Emerging data on the efficacy and safety of fulvestrant, a unique antiestrogen therapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. formativepharma.com [formativepharma.com]
- 5. Fulvestrant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Estrogen receptor antagonist 3" inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estrogen receptor (ER) antagonists. Inconsistent results in experiments with these compounds can arise from a variety of factors, and this guide aims to address common issues encountered in the lab.
Troubleshooting Guides & FAQs
Here are some common questions and troubleshooting steps for experiments involving estrogen receptor antagonists.
Q1: My ER antagonist is showing inconsistent anti-proliferative effects. What could be the cause?
A1: Inconsistent anti-proliferative effects are a common issue. Several factors could be at play:
-
Cell Line Integrity and ER Status:
-
ER Expression Levels: The response to an ER antagonist is highly dependent on the expression levels of ERα and ERβ in your cell line. It's crucial to confirm the ER status of your cells, for instance, by using RT-PCR or Western Blot, as receptor expression can change with passage number.
-
Cell Line Authenticity: Ensure your cell line is authentic and free from contamination. Misidentified or contaminated cell lines are a major source of irreproducible data.
-
-
Experimental Conditions:
-
Serum Content in Media: The serum used in cell culture media contains endogenous estrogens, which can compete with the antagonist and affect your results. For ER antagonist studies, it is often recommended to use charcoal-stripped serum to remove endogenous steroids.
-
Concentration of the Antagonist: High concentrations of ER antagonists can lead to off-target effects and cytotoxicity that are not mediated by the estrogen receptor. It is important to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental goals.[1]
-
-
Compound Stability:
-
Ensure that your ER antagonist is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.
-
Q2: I am observing antagonist activity in an ER-negative cell line. Is this expected?
A2: While unexpected, it is not uncommon to observe effects of ER antagonists in ER-negative cell lines. This is often due to off-target effects. For example, the tamoxifen (B1202) metabolite 4-hydroxytamoxifen (B85900) (4-OHT) and the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) have been shown to increase natural killer (NK)-mediated cell lysis in both ER-positive and ER-negative breast cancer cells.[2][3] This off-target effect is thought to be mediated by the G protein-coupled estrogen receptor (GPR30).[2][3]
To investigate this, consider the following:
-
Confirm ER-negativity: Double-check the ER status of your cell line.
-
Investigate Off-Target Pathways: Explore other potential targets of your antagonist. For instance, tamoxifen is known to inhibit protein kinase C.[4]
-
Use Multiple ER-Negative Cell Lines: Test the antagonist in a panel of ER-negative cell lines to see if the effect is consistent.
Q3: My results with a selective estrogen receptor modulator (SERM) like tamoxifen are different in different tissue models. Why?
A3: SERMs like tamoxifen have tissue-selective agonist and antagonist activities.[5] For example, tamoxifen acts as an ER antagonist in breast tissue, which is beneficial for treating ER-positive breast cancer.[6] However, it can act as a partial agonist in other tissues, such as the uterus, which can increase the risk of uterine cancer.[6] This differential activity is due to the unique conformation the ER adopts upon binding to the SERM, which in turn leads to the recruitment of different co-regulators (co-activators or co-repressors) in a tissue-specific manner.
Q4: How can I distinguish between true ER antagonism and non-specific toxicity in my assay?
A4: This is a critical point in interpreting your data. A decrease in signal in an antagonism assay (e.g., reduced cell viability or reporter gene expression) can be due to true competitive antagonism or confounding factors like cytotoxicity.[7]
Here are some strategies to differentiate:
-
Use a Rescue Experiment: Co-treat your cells with the antagonist and a high concentration of an ER agonist (like 17β-estradiol). If the antagonist's effect is due to on-target ER blockade, the excess agonist should be able to "rescue" the phenotype.
-
Test in ER-negative cells: As mentioned in Q2, if the compound shows similar activity in ER-negative cells, it is likely acting through an off-target mechanism.
-
Perform a Cytotoxicity Assay: Use a direct measure of cell death (e.g., a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay) in parallel with your primary assay to assess general toxicity.
-
Vary the Agonist Concentration: When setting up an antagonist experiment, using two different concentrations of the stimulating agonist can help confirm true competitive antagonism.[7]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common estrogen receptor antagonists in various breast cancer cell lines. These values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Antagonist | Cell Line | ER Status | IC50 Value (µM) | Incubation Time | Assay Method | Reference |
| 4-Hydroxytamoxifen | MCF-7 | Positive | 27 | 4 days | ATP chemosensitivity | [8] |
| 4-Hydroxytamoxifen | MDA-MB-231 | Negative | 18 | 4 days | ATP chemosensitivity | [8] |
| Tamoxifen | MCF-7 | Positive | ~250 | 48 hours | MTT | [9] |
| Letrozole | MCF-7aro | Positive | 0.05 - 0.1 | Not Specified | Proliferation | [10] |
| Anastrozole | MCF-7aro | Positive | > 0.5 | Not Specified | Proliferation | [10] |
| Tamoxifen | MCF-7aro | Positive | 1 | Not Specified | Proliferation | [10] |
| ErSO | MCF-7 | Positive | ~0.02 | 24 hours | Alamar Blue | [11] |
| ErSO | T47D | Positive | 0.011 - 0.043 | 24 hours | Alamar Blue | [11] |
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize estrogen receptor antagonists.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of an ER antagonist on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ER antagonist (e.g., Tamoxifen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight in a CO2 incubator.[12]
-
Treatment:
-
Prepare serial dilutions of the ER antagonist in culture medium. It is advisable to use charcoal-stripped serum to avoid interference from endogenous estrogens.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the antagonist.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the antagonist).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the living cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Luciferase Reporter Assay for ER Antagonism
This protocol is for measuring the ability of a compound to antagonize estrogen-induced reporter gene expression in a stably transfected cell line (e.g., T47D-KBluc).[14]
Materials:
-
T47D-KBluc cells (or other suitable ER-positive reporter cell line)
-
Culture medium (without phenol (B47542) red and preferably with charcoal-stripped serum)
-
ER antagonist
-
17β-estradiol (E2)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate T47D-KBluc cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Prepare dilutions of the ER antagonist in culture medium.
-
Prepare a solution of E2 at a concentration that gives a submaximal response (e.g., the EC80 concentration).
-
For each concentration of the antagonist, prepare two sets of wells: one with the antagonist alone (to check for agonist activity) and one with the antagonist plus E2 (to measure antagonist activity).
-
Include controls: vehicle only, E2 only, and a known ER antagonist (e.g., ICI 182,780) with E2.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and contains the substrate for the luciferase enzyme.
-
Incubate for a few minutes at room temperature to allow for complete cell lysis.
-
-
Luminescence Reading: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., by running a parallel plate for an MTT assay).
-
Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of the antagonist.
-
Plot a dose-response curve to determine the IC50 value for antagonism.
-
Protocol 3: Western Blot for ERα Degradation
This protocol is for assessing the ability of a SERD like fulvestrant to induce the degradation of the ERα protein.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Culture medium
-
Fulvestrant
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate MCF-7 cells and treat them with fulvestrant at the desired concentration and for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples with loading buffer and denature them by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in ERα protein levels after fulvestrant treatment.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of estrogen receptor antagonists.
Caption: Simplified Estrogen Receptor Signaling Pathways.[15][16][17][18][19]
Caption: Mechanisms of Action for SERMs and SERDs.[20]
Caption: General Experimental Workflow for ER Antagonist Characterization.[12]
References
- 1. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen-like drug suggests new ways to selectively block estrogen - UChicago Medicine [uchicagomedicine.org]
- 7. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. oaepublish.com [oaepublish.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Estrogen Receptor Antagonist 3
Welcome to the technical support center for "Estrogen Receptor Antagonist 3" (ERA3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of our this compound (ERA3) so low?
A1: Low oral bioavailability for estrogen receptor antagonists, particularly Selective Estrogen Receptor Degraders (SERDs), is a common challenge.[1][2] These compounds are often large, lipophilic molecules with poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a critical first step for drug absorption.[3][4] Additionally, they can be subject to extensive first-pass metabolism in the liver, where enzymes like cytochrome P450s can break down the drug before it reaches systemic circulation.[4] Another factor can be efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen. The first-generation SERD, fulvestrant, exemplifies these issues, necessitating its administration as an intramuscular injection due to poor oral bioavailability.[1][2][5]
Q2: What are the primary strategies to enhance the oral bioavailability of ERA3?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism.[6][7] The most prominent and commercially viable approaches include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state.[8][9] The amorphous form has higher energy and, consequently, greater aqueous solubility and a faster dissolution rate compared to the stable crystalline form.[3]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs), incorporate the drug into a mixture of oils, surfactants, and co-solvents.[10][11][12] Upon contact with GI fluids, they form fine emulsions or micelles, which can enhance drug solubilization and absorption.[12] LBDDS can also promote lymphatic transport, bypassing the liver's first-pass metabolism.[12][13]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area for dissolution.[14][15] Nanoparticles can be engineered from lipids or polymers to protect the drug from degradation and improve its absorption profile.[15][16]
-
Prodrugs: This medicinal chemistry approach involves chemically modifying the ERA3 molecule to create a more soluble or permeable "prodrug."[4][17] This inactive form is then converted back to the active ERA3 within the body.[4]
Q3: How do we choose the most suitable formulation strategy for ERA3?
A3: The choice of strategy depends on the specific physicochemical properties of ERA3. A systematic approach is recommended. First, characterize the drug's properties (solubility, permeability, melting point, logP). Then, conduct small-scale screening of different formulation types. For instance, if ERA3 has a high melting point and is heat-sensitive, spray drying for an ASD might be preferable to hot-melt extrusion.[18] If the compound is highly lipophilic, an LBDDS may be particularly effective.[9] The decision-making process can be visualized in the workflow diagram below.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Q4: What is the mechanism by which ERA3 inhibits estrogen signaling?
A4: this compound, as a SERD, acts by binding to the estrogen receptor alpha (ERα).[19] This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[5][19] This dual action—blocking the estrogen binding site and eliminating the receptor protein itself—effectively shuts down both estrogen-dependent and independent signaling pathways that drive the proliferation of ER-positive cells.[19][20]
Caption: Simplified Estrogen Receptor Alpha (ERα) Signaling Pathway.
Troubleshooting Guides
Issue 1: ERA3 crashes out of solution during in vitro dissolution testing.
| Potential Cause | Troubleshooting Step | Rationale |
| Supersaturation & Precipitation | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. | Amorphous forms can dissolve to a concentration above the equilibrium solubility (supersaturation), but this state is unstable. A polymer can help maintain the supersaturated state.[9] |
| Inadequate Formulation | Increase the surfactant/co-solvent concentration in the LBDDS or the polymer load in the ASD. | The formulation may not have sufficient capacity to keep the drug solubilized upon dilution in the dissolution medium. |
| Inappropriate Dissolution Medium | Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. | Standard buffers may not adequately represent the solubilizing environment of the human gut, which contains bile salts and lipids. |
| Cross-linking of Gelatin Capsules | If using capsules, test with enzymes (e.g., pepsin) in the dissolution medium.[21][22] | Cross-linking can occur during stability studies, delaying capsule opening and drug release.[22] |
Issue 2: High variability in in vivo pharmacokinetic (PK) data in rodents.
| Potential Cause | Troubleshooting Step | Rationale |
| Food Effect | Standardize the fasting and feeding schedule for all animals in the study. | The presence of food can significantly alter GI physiology and drug absorption, especially for lipid-based formulations. |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Check the homogeneity of the dosing suspension/solution before each administration. | Improper dosing technique or a non-uniform formulation can lead to variable amounts of drug being administered. |
| Animal Stress/Physiology | Allow for adequate acclimatization of animals.[23] Handle animals consistently to minimize stress. | Stress can alter GI motility and blood flow, affecting drug absorption. |
| Inter-animal Metabolic Differences | Increase the number of animals per group to improve statistical power and identify outliers. | Genetic and physiological differences between animals can lead to variations in metabolism and absorption. |
Data & Protocols
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical, yet representative, data for different ERA3 formulation approaches aimed at improving oral bioavailability compared to a simple crystalline suspension.
| Parameter | Crystalline ERA3 (Suspension) | ERA3-ASD (25% Drug Load) | ERA3-LBDDS (SEDDS) | ERA3-Nanoparticles |
| Aqueous Solubility (pH 6.8, µg/mL) | < 0.1 | 15.2 | 45.5 (in micellar solution) | 5.8 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.5 | 2.1 | 5.5 | 3.2 |
| Rat PK: Cmax (ng/mL) | 15 | 150 | 280 | 195 |
| Rat PK: AUC₀₋₂₄ (ng·h/mL) | 98 | 1250 | 2500 | 1850 |
| Oral Bioavailability (%) | < 2 | 22 | 45 | 33 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.[24]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow them to differentiate into a polarized monolayer.[25]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).[25][26]
-
Assay Procedure:
-
The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[25]
-
The ERA3 formulation (e.g., 10 µM) is added to the apical (A) side (for A→B transport, simulating absorption) or the basolateral (B) side (for B→A transport, assessing efflux).[26]
-
Samples are taken from the receiver compartment at specified time points (e.g., 2 hours).[26]
-
-
Quantification & Analysis: The concentration of ERA3 in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux.
Protocol 2: Rodent Pharmacokinetic (PK) Study
This study evaluates how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[27][28]
-
Animal Model: Male Sprague-Dawley rats (270–300 g) are used.[23] Animals are fasted overnight before dosing but have free access to water.
-
Dosing:
-
Oral (PO) Group: A cohort of rats (n=3-5 per group) is dosed with the ERA3 formulation via oral gavage at a target dose (e.g., 10 mg/kg).[29]
-
Intravenous (IV) Group: A separate cohort is dosed with a solubilized form of ERA3 via tail vein injection (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples (~100-200 µL) are collected from the tail vein or retro-orbital plexus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[27] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing & Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis.[23] ERA3 concentrations in the plasma are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Nanoparticle-Based Combination Therapy Enhances Fulvestrant Efficacy and Overcomes Tumor Resistance in ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective [mdpi.com]
- 20. Oral selective estrogen receptor degraders (SERDs): The new emperors in breast cancer clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. studylib.net [studylib.net]
- 22. agilent.com [agilent.com]
- 23. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 24. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. enamine.net [enamine.net]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. protocols.io [protocols.io]
- 29. Pk/bio-distribution | MuriGenics [murigenics.com]
Technical Support Center: Estrogen Receptor Antagonists in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estrogen receptor (ER) antagonists in cell culture.
Disclaimer: "Estrogen receptor antagonist 3" is a generic identifier. The following guidance is based on general principles for estrogen receptor antagonists. Stability and handling can vary significantly between specific compounds. Always refer to the manufacturer's specific instructions for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: I'm observing decreased cell viability after treating my ER-positive cancer cell line with an estrogen receptor antagonist, but the effect is inconsistent across experiments. What could be the cause?
A1: Inconsistent effects of ER antagonists on cell viability are a common issue and can be influenced by several factors:
-
Compound Stability: The stability of the antagonist in your cell culture media can vary. Factors like repeated freeze-thaw cycles of stock solutions, exposure to light, and the composition of the media can lead to degradation of the compound.
-
Cell Passage Number: The expression of estrogen receptors can change as cells are passaged.[1] Higher passage numbers may lead to altered receptor expression and a different response to the antagonist.
-
Serum Batch Variability: Fetal bovine serum (FBS) contains endogenous hormones that can compete with your antagonist or otherwise influence cell signaling. Variations between different batches of FBS can lead to inconsistent results.
-
Experimental Conditions: Minor variations in cell seeding density, incubation times, and the concentration of the vehicle (e.g., DMSO) can all contribute to variability.[1]
Q2: My estrogen receptor antagonist is showing agonist-like effects at certain concentrations. Is this expected?
A2: Some compounds, known as Selective Estrogen Receptor Modulators (SERMs), can exhibit either antagonist or agonist activity depending on the tissue type and the specific cellular context.[2] This dual activity is a known characteristic of some ER modulators. It is crucial to perform a full dose-response curve to characterize the activity of your specific compound in your experimental system.
Q3: How can I be sure that the observed effect is due to competitive antagonism of the estrogen receptor?
A3: To confirm true competitive antagonism, you can perform experiments with varying concentrations of both the antagonist and estradiol (B170435) (E2).[3] A true competitive antagonist's effect should be surmountable by increasing the concentration of the natural ligand (estradiol).[3] Additionally, ensure that the observed effect is not due to non-specific toxicity by testing the compound in ER-negative cell lines.[1]
Troubleshooting Guides
Issue 1: Apparent Loss of Compound Activity
If you observe a decrease in the expected activity of your estrogen receptor antagonist over time, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Compound Degradation in Stock Solution | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials. Store stock solutions protected from light at the recommended temperature. |
| Instability in Cell Culture Media | Minimize the time the compound is in the media before being added to the cells. Consider preparing fresh dilutions in media for each experiment. If stability is a major concern, you may need to perform media changes with freshly prepared compound during long-term experiments. |
| Cell Line Issues | Confirm the ER status of your cell line using methods like RT-PCR or Western Blot.[1] Use low-passage number cells for your experiments. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a new dose-response experiment to confirm the optimal concentration. |
Issue 2: High Background or Off-Target Effects
If you suspect your antagonist is causing effects not mediated by the estrogen receptor, use the following guide:
| Potential Cause | Troubleshooting Step |
| Non-Specific Toxicity | Test the antagonist in a relevant ER-negative cell line to determine if the observed effects are independent of the estrogen receptor.[1] |
| Vehicle (Solvent) Toxicity | Include a vehicle-only control at the highest concentration used in your experiment to ensure the solvent (e.g., DMSO) is not causing the observed effects.[1] |
| Precipitation of the Compound | Visually inspect the culture media for any precipitate after adding the compound. If precipitation occurs, you may need to adjust the solvent or the final concentration.[3] |
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
This protocol is a common method to determine the effect of an ER antagonist on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of your estrogen receptor antagonist in cell culture media. Also, prepare a vehicle control (media with the same concentration of solvent, e.g., DMSO, as the highest antagonist concentration). Remove the old media from the cells and add the media containing the different concentrations of the antagonist or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Generalized Estrogen Receptor Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Testing ER Antagonist Efficacy.
References
Preventing "Estrogen receptor antagonist 3" precipitation in stock solutions
Technical Support Center: Estrogen Receptor Antagonists
This guide provides troubleshooting protocols and answers to frequently asked questions regarding the precipitation of estrogen receptor antagonists, hereafter referred to as "ER Antagonist 3," in stock solutions.
Troubleshooting Guide: Precipitate in Stock Solutions
This section addresses common scenarios of precipitation and provides step-by-step solutions.
Q1: I just thawed my frozen stock solution of ER Antagonist 3 and noticed a precipitate. What should I do?
A1: This is a common occurrence, as the solubility of many compounds, including hydrophobic molecules like many ER antagonists, decreases significantly at lower temperatures.[1] Freeze-thaw cycles can also promote precipitation.
Immediate Steps:
-
Warm the Solution: Gently warm the vial to 37°C in a water bath for 5-10 minutes.[2]
-
Vortex/Sonicate: After warming, vortex the solution vigorously for 30-60 seconds.[3] If the precipitate persists, sonication for 5-10 minutes is recommended to aid redissolution.[4]
-
Visual Inspection: Carefully inspect the vial against a light source to ensure all precipitate has dissolved before use.
If the precipitate does not redissolve, the concentration may be too high for the solvent, especially after repeated temperature cycling. Consider preparing a fresh stock solution at a slightly lower concentration.
Q2: My ER Antagonist 3, dissolved in DMSO, precipitated after I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[5][6] The rapid solvent exchange causes the compound to fall out of solution.[5]
Prevention and Resolution Strategies:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of the antagonist in your media to a level below its aqueous solubility limit.[5]
-
Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium, then add this to the final volume.[5][7] Adding the stock dropwise while gently swirling the medium also helps.[7]
-
Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[5][7]
-
Consider Serum Content: For some compounds, binding to proteins like those in fetal bovine serum (FBS) can help maintain solubility. Try making the initial dilution into serum-containing media before adding it to the rest of your culture.[2][7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of ER Antagonist 3?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds like many ER antagonists for in vitro use.[4][5] Ethanol can also be an option.[4] For animal experiments, co-solvent systems such as DMSO combined with PEG300, Tween 80, or corn oil are often required to achieve a biocompatible formulation.[4]
Q2: What is a safe maximum concentration for my DMSO stock solution?
A2: This is highly dependent on the specific antagonist. While some compounds can be dissolved at high concentrations (e.g., >100 mM), this increases the risk of precipitation upon storage or dilution.[8] It is crucial to consult the manufacturer's datasheet for solubility limits. If precipitation is a recurring issue, preparing stocks at a lower concentration (e.g., 10 mM) is recommended.[9]
Q3: How should I store my stock solutions to minimize precipitation?
A3: To maintain compound stability and prevent precipitation, follow these storage guidelines:
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[2]
-
Temperature: Store aliquots at -20°C or -80°C for long-term stability.[4]
-
Protection: Protect from light and moisture.[4]
Q4: Can I filter out the precipitate and use the remaining supernatant?
A4: This is strongly discouraged. Filtering the solution will remove an unknown amount of the compound, leading to an inaccurate final concentration in your experiment.[7] This makes results unreliable and difficult to reproduce. The primary goal should always be to fully redissolve the compound or prepare a new, stable stock solution.[7]
Data Presentation: Solubility of Common ER Antagonists
The solubility of estrogen receptor antagonists can vary significantly based on the specific molecule, solvent, and temperature. The table below provides solubility data for Fulvestrant, a representative ER antagonist, in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |
| DMSO | 260 mg/mL | 428.5 mM | Sonication Recommended[4] |
| Ethanol | 30.3 mg/mL | 49.94 mM | Sonication Recommended[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 6.07 mg/mL | 10 mM | Forms a suspension[4] |
| 5% DMSO / 95% Corn Oil | - | - | Used for in vivo injections[4] |
Note: This data is for Fulvestrant (Molar Mass: 606.77 g/mol ) and should be used as a guideline. Always refer to the certificate of analysis for your specific compound lot.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of ER Antagonist 3 in DMSO
(This protocol is a general guideline. Adjustments may be necessary based on the specific molecular weight and solubility of your compound.)
Materials:
-
ER Antagonist 3 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed.
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Example (for Fulvestrant, MW = 606.77, for 1 mL): Mass = 10 * 606.77 * 0.001 = 6.07 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of ER Antagonist 3 powder and place it into a sterile vial.
-
Add Solvent: Add the desired volume of sterile DMSO to the vial.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-15 minutes until the solution is clear.[4]
-
Inspect: Visually confirm that no particulate matter remains.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use, light-protected aliquots. Store immediately at -20°C or -80°C.
Visualized Workflow and Signaling
Troubleshooting Precipitation in Stock Solutions
The following diagram outlines a logical workflow for addressing precipitation issues with stock solutions.
Caption: A decision-making workflow for troubleshooting precipitated stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 4. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Estrogen Receptor Antagonist 3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Estrogen Receptor (ER) Antagonist 3, a class of drugs that includes selective estrogen receptor down-regulators (SERDs) like fulvestrant (B1683766).
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of acquired resistance to ER Antagonist 3?
Acquired resistance to ER Antagonist 3 in ER-positive breast cancer is a significant clinical challenge. The primary mechanisms can be broadly categorized as follows:
-
Alterations in the Estrogen Receptor: The most common mechanism is the acquisition of mutations in the ESR1 gene, which encodes for ERα. These mutations, often found in the ligand-binding domain (LBD), can lead to constitutive, ligand-independent activation of the receptor, rendering ER antagonists ineffective.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the need for ER-mediated signaling. Key bypass pathways include the PI3K/AKT/mTOR and HER2 pathways.[3][4][5][6]
-
Altered Cell Cycle Regulation: Dysregulation of cell cycle components can also contribute to resistance. For instance, overexpression of Cyclin E2 has been identified as a potential biomarker for a persistent fulvestrant-resistant phenotype.[7]
-
Epigenetic Modifications: Changes in the epigenetic landscape can lead to altered expression of ESR1 and other genes involved in endocrine response, contributing to the development of resistance.[6]
FAQ 2: How can I determine if my cell line has developed resistance to ER Antagonist 3?
Resistance can be assessed by a combination of phenotypic and molecular assays:
-
Phenotypic Assessment: A significant increase in the IC50 value (the concentration of a drug that gives half-maximal response) of the ER antagonist in a cell viability assay (e.g., MTT or CellTiter-Glo) compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Molecular Assessment:
-
Western Blotting: Assess the expression and phosphorylation status of key proteins in bypass signaling pathways (e.g., p-AKT, p-mTOR, HER2). Increased activation of these pathways in the presence of the ER antagonist suggests a bypass mechanism.
-
qRT-PCR: Analyze the expression of ER target genes (e.g., PGR, TFF1). A lack of suppression of these genes by the ER antagonist in the resistant cells compared to sensitive cells indicates a loss of drug efficacy.
-
ESR1 Sequencing: Sequence the ligand-binding domain of the ESR1 gene to identify potential resistance-conferring mutations.
-
FAQ 3: What are the most common ESR1 mutations associated with resistance to ER Antagonist 3, and how do they affect receptor function?
Several recurrent mutations in the ESR1 ligand-binding domain have been identified in patients with acquired resistance to endocrine therapies. These mutations lead to a constitutively active receptor that no longer requires estrogen for its transcriptional activity.[2]
| ESR1 Mutation | Reported Frequency in Resistant Tumors | Impact on ER Function |
| Y537S | Shorter progression-free survival has been observed in patients with this mutation.[8] | Confers constitutive, ligand-independent ER activity and has been shown to lead to greater resistance to estrogen depletion and SERDs compared to the D538G mutation.[2][5] |
| D538G | - | Confers constitutive, ligand-independent ER activity.[2][5] |
| F404 mutations (e.g., F404L, F404I, F404V) | Acquired in approximately 4% of patients with pre-existing activating ESR1 mutations.[8][9] | These mutations are acquired in cis with a pre-existing activating ESR1 mutation and result in significant resistance to fulvestrant.[10] They may confer resistance by reducing the binding affinity of fulvestrant.[8] |
| E380Q | - | An activating mutation that can co-occur with F404 mutations.[8] |
Troubleshooting Guides
Problem 1: My ER-positive cancer cell line is showing unexpected resistance to ER Antagonist 3 in my initial experiments.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have pre-existing characteristics that confer resistance.
-
Troubleshooting Step:
-
Characterize Baseline Signaling: Perform western blot analysis to assess the basal activity of key bypass pathways (PI3K/AKT/mTOR, MAPK/ERK, HER2). High basal activity in these pathways may indicate an inherent reliance on them for survival.
-
ESR1 Sequencing: Sequence the ESR1 gene to check for pre-existing activating mutations, although these are less common in treatment-naïve settings.[1]
-
ER Expression Level: Confirm high expression of ERα. Low or absent ERα expression is a primary mechanism of intrinsic resistance.[5]
-
-
-
Possible Cause 2: Experimental Conditions. Suboptimal experimental setup can lead to misleading results.
-
Troubleshooting Step:
-
Hormone Depletion: Ensure that cells are properly starved of hormones by culturing in phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours before and during the experiment. This minimizes the confounding effects of estrogens and other steroid hormones in the serum.
-
Drug Potency: Verify the concentration and activity of your ER Antagonist 3 stock solution.
-
-
Problem 2: I am trying to generate an ER Antagonist 3-resistant cell line by long-term drug exposure, but the cells are not acquiring resistance.
-
Possible Cause 1: Insufficient Selection Pressure. The concentration of the ER antagonist may be too high, leading to widespread cell death without allowing for the selection of resistant clones, or too low, providing an inadequate stimulus for resistance development.
-
Troubleshooting Step:
-
Dose Escalation: Start with a concentration of the ER antagonist around the IC20-IC30 of the parental cell line. Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume proliferation.
-
-
-
Possible Cause 2: Clonal Heterogeneity. The parental cell line may lack the necessary genetic or epigenetic diversity to develop resistance through the intended mechanism.
-
Troubleshooting Step:
-
Use a Different Cell Line: Consider using a different ER-positive breast cancer cell line (e.g., T47D, ZR-75-1) in parallel with your primary model (e.g., MCF-7).
-
Induce Genetic Diversity: If ethically and experimentally feasible, consider transiently treating the parental cell line with a low dose of a mutagen to increase the probability of acquiring resistance-conferring mutations.
-
-
Problem 3: My western blots show no significant upregulation of p-AKT or p-ERK in my resistant cell line, and there are no ESR1 mutations.
-
Possible Cause: Alternative Resistance Mechanisms. Resistance may be driven by mechanisms other than the most common bypass pathways or ESR1 mutations.
-
Troubleshooting Step:
-
Investigate Cell Cycle Proteins: Perform western blot analysis for key cell cycle regulators that have been implicated in endocrine resistance, such as Cyclin E2, CDK2, and p27.[7]
-
Assess Other Receptor Tyrosine Kinases (RTKs): Expand your analysis to include other RTKs like FGFR and EGFR, which can also contribute to endocrine resistance.[4][11]
-
Analyze ER Isoforms: Investigate the expression of different ERα isoforms, such as ERα36, which can mediate non-genomic signaling and contribute to resistance.[12]
-
Epigenetic Analysis: Consider performing assays to assess for epigenetic changes, such as histone modifications (e.g., H3K27me3) or DNA methylation at the ESR1 promoter.[13]
-
-
Detailed Experimental Protocols
Protocol 1: Generation of an ER Antagonist 3-Resistant Cell Line
-
Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) in phenol red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Initial Drug Treatment: Determine the IC50 of the ER Antagonist 3 in the parental cell line using a cell viability assay.
-
Long-Term Exposure: Continuously expose the cells to the ER Antagonist 3 at a starting concentration equal to the IC20-IC30.
-
Dose Escalation: When the cells resume a steady growth rate, increase the drug concentration by approximately 1.5 to 2-fold.
-
Monitoring: Monitor cell morphology and proliferation rates.
-
Resistance Confirmation: Periodically assess the IC50 of the ER Antagonist 3 in the treated cells. A significant rightward shift in the dose-response curve compared to the parental cells indicates acquired resistance.
-
Clonal Selection: Once a resistant population is established, consider single-cell cloning to isolate and characterize individual resistant clones.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: ESR1 Ligand-Binding Domain Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the exons encoding the ESR1 ligand-binding domain (exons 5-8) using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results with the reference ESR1 sequence to identify any mutations.
Visualizations
Caption: ER signaling and resistance pathways.
Caption: Workflow for developing and characterizing resistance.
Caption: Classification of resistance mechanisms.
References
- 1. snconnect.survivornet.com [snconnect.survivornet.com]
- 2. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 10. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 11. Frontiers | Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer [frontiersin.org]
- 12. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies [mdpi.com]
- 13. researchgate.net [researchgate.net]
Minimizing side effects of "Estrogen receptor antagonist 3" in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel Estrogen Receptor Antagonist 3 (ERA3) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of ERA3 in vivo?
A1: ERA3 is a selective estrogen receptor modulator (SERM) designed to act as an antagonist in breast tissue.[1][2] It is expected to inhibit the growth of estrogen receptor-positive (ER+) tumors by blocking the proliferative signaling of estrogen.[1][3] In other tissues, its effects may vary, potentially exhibiting partial agonist or antagonist activity.[4][5]
Q2: What are the most common side effects observed with ERA3 in preclinical in vivo models?
A2: Common side effects associated with estrogen receptor antagonists like ERA3 can include menopausal-like symptoms such as hot flashes, weight changes, and vaginal dryness.[6][7] Other observed effects in animal models may include changes in bone mineral density and uterine weight.[6][8] Less common but more severe side effects can include an increased risk of blood clots and endometrial changes.[7][9]
Q3: How can I minimize the uterotrophic effects of ERA3?
A3: Minimizing uterotrophic effects involves careful dose optimization.[10] Starting with a dose-response study to determine the minimal effective dose for anti-tumor activity with the least uterine stimulation is recommended.[11] Consider co-administration with a pure anti-estrogen in specific experimental contexts, though this requires careful validation.
Q4: Can ERA3 be used in combination with other therapies?
A4: Yes, ERA3 can be investigated in combination with other anti-cancer agents. For instance, combining ERA3 with inhibitors of other signaling pathways, such as those involving vascular endothelial growth factor receptor (VEGFR), has shown promise in preclinical models for overcoming resistance.[11]
Q5: How does ERA3's mechanism of action differ from other SERMs like tamoxifen (B1202)?
A5: While both ERA3 and tamoxifen are SERMs that antagonize estrogen receptors in breast tissue, their activity in other tissues can differ.[2][12] These differences arise from the unique conformational changes they induce in the estrogen receptor upon binding, which in turn affects the recruitment of coactivator and corepressor proteins in a tissue-specific manner.[2][5] This can lead to a different side effect profile.[4]
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Mortality
Possible Cause & Solution
-
Incorrect Dosage: The administered dose may be too high. It is crucial to perform a dose-ranging study to establish the maximum tolerated dose (MTD).
-
Off-Target Effects: ERA3 might have unforeseen off-target activities. A thorough literature search on the off-target effects of similar compounds is advisable.[13][14] Consider performing RNA sequencing (RNA-seq) on tissues from treated and control animals to identify affected pathways.[13]
-
Vehicle Toxicity: The vehicle used for drug delivery might be causing toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration by including a vehicle-only control group.
-
Animal Health Status: Pre-existing health conditions in the animals can exacerbate drug toxicity. Ensure all animals are healthy and sourced from a reputable vendor.
Issue 2: Lack of Efficacy in Tumor Models
Possible Cause & Solution
-
Insufficient Dosage or Bioavailability: The dose of ERA3 may be too low, or it may have poor bioavailability. Conduct pharmacokinetic (PK) studies to determine the concentration of ERA3 in plasma and tumor tissue over time.
-
Drug Resistance: The tumor model may have intrinsic or acquired resistance to ERA3.[1] This can be due to mutations in the estrogen receptor gene (ESR1) or upregulation of alternative growth factor signaling pathways.[1]
-
Incorrect Tumor Model: Ensure the tumor model is ER-positive and estrogen-dependent. Validate the ER status of your cell lines or patient-derived xenografts (PDX).
-
Suboptimal Dosing Schedule: The frequency and duration of treatment may not be optimal. Experiment with different dosing schedules (e.g., daily vs. intermittent) to maximize therapeutic effect.[10]
Issue 3: Inconsistent or Variable Results Between Experiments
Possible Cause & Solution
-
Variability in Drug Preparation: Ensure consistent preparation of the ERA3 formulation for each experiment. Use a standardized protocol and freshly prepare the solution if it is not stable.
-
Inconsistent Animal Handling and Dosing: Minor variations in animal handling, injection technique, or timing of dosing can introduce variability. Standardize all procedures and ensure all personnel are adequately trained.
-
Biological Variability: Account for biological variability by using a sufficient number of animals per group and appropriate statistical analysis.[15] Randomize animals to treatment groups to minimize bias.[15]
Data Presentation
Table 1: Dose-Dependent Effects of ERA3 on Tumor Growth and Uterine Weight in an Ovariectomized Mouse Xenograft Model
| ERA3 Dose (mg/kg/day) | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition | Mean Uterine Weight (mg) ± SD |
| Vehicle Control | 550 ± 75 | 0% | 20 ± 5 |
| 1 | 420 ± 60 | 23.6% | 25 ± 7 |
| 5 | 250 ± 45 | 54.5% | 45 ± 10 |
| 10 | 150 ± 30 | 72.7% | 70 ± 15 |
Table 2: Comparative Side Effect Profile of ERA3 and Tamoxifen in a 28-Day Rodent Study
| Parameter | ERA3 (10 mg/kg/day) | Tamoxifen (10 mg/kg/day) | Control |
| Body Weight Change (%) | -5% | -3% | +2% |
| Hot Flashes (observed frequency) | Moderate | High | Low |
| Serum Cholesterol (mg/dL) | 120 ± 15 | 115 ± 12 | 130 ± 18 |
| Bone Mineral Density (g/cm²) | 0.45 ± 0.05 | 0.48 ± 0.06 | 0.50 ± 0.04 |
| Uterine Histology | Mild Hyperplasia | Moderate Hyperplasia | Normal |
Experimental Protocols
Protocol 1: Assessment of In Vivo Anti-Tumor Efficacy
-
Cell Culture and Tumor Implantation: Culture ER+ breast cancer cells (e.g., MCF-7) under standard conditions. Implant 5 x 10⁶ cells subcutaneously into the flank of ovariectomized female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Administer ERA3 or vehicle control daily via oral gavage.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the animals, and excise and weigh the tumors.
Protocol 2: Evaluation of Uterotrophic Effects
-
Animal Model: Use immature or ovariectomized female rodents.
-
Treatment: Administer ERA3 at various doses for 3-7 consecutive days. Include a positive control group treated with estradiol (B170435) and a vehicle control group.
-
Endpoint: On the day after the last dose, euthanize the animals and carefully dissect and weigh the uteri.
-
Histological Analysis: Fix the uterine tissue in 10% neutral buffered formalin for histological examination to assess for signs of hyperplasia or other abnormalities.
Protocol 3: Off-Target Gene Expression Analysis via RNA-Sequencing
-
Tissue Collection: At the end of an in vivo study, collect tissues of interest (e.g., liver, uterus, bone) from ERA3-treated and control animals.
-
RNA Extraction: Isolate total RNA from the tissues using a suitable RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.[13]
-
Data Analysis: Perform differential gene expression analysis between the treated and control groups.[13] Use pathway and gene ontology analysis to identify biological processes affected by ERA3.[13]
Visualizations
Caption: ERA3 mechanism of action in an ER+ cell.
Caption: In vivo efficacy and side effect assessment workflow.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 2. Selective estrogen receptor modulators: an update on recent clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side effects of hormone-blocking therapy [bcna.org.au]
- 7. breastcancer.org [breastcancer.org]
- 8. In vivo characterization of estrogen receptor modulators with reduced genomic versus nongenomic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Research Highlights: Investigating Ways to Reduce and Avoid Side Effects of Medications for Breast Cancer Risk Reduction | Division of Cancer Prevention [prevention.cancer.gov]
- 11. Experimental Treatment of Estrogen Receptor (ER) Positive Breast Cancer with Tamoxifen and Brivanib Alaninate, a VEGFR-2/FGFR-1 Kinase Inhibitor: a potential clinical application of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ichor.bio [ichor.bio]
Technical Support Center: Estrogen Receptor Antagonist 3 (ERA3) Degradation Pathway Analysis
Welcome to the technical support center for researchers studying the degradation pathway of Estrogen Receptor Antagonist 3 (ERA3). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist your research. As "ERA3" is a hypothetical name, this guide is based on the well-established mechanisms of selective estrogen receptor degraders (SERDs), such as fulvestrant (B1683766), which induce the degradation of the estrogen receptor alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ERA3-induced degradation of Estrogen Receptor Alpha (ERα)?
A1: ERA3, like other SERDs, induces ERα degradation primarily through the ubiquitin-proteasome pathway.[1][2] Upon binding, ERA3 causes a conformational change in the ERα protein.[1][3] This change inhibits receptor dimerization and nuclear translocation, and marks the receptor for ubiquitination—the process of attaching ubiquitin molecules to the protein.[1][4][5] This polyubiquitination serves as a signal for the 26S proteasome, a cellular complex that degrades targeted proteins.[1][6]
Q2: How can I confirm that ERA3 is inducing ERα degradation via the proteasome?
A2: To confirm the involvement of the proteasome, you can treat cells with a proteasome inhibitor, such as MG132 or lactacystin, in conjunction with ERA3.[2][6] If ERA3's effect is proteasome-dependent, the inhibitor will block the degradation of ERα, leading to its accumulation, which can be visualized by Western blotting.[6][7]
Q3: What is a suitable positive control for an ERA3 degradation experiment?
A3: Fulvestrant (also known as ICI 182,780) is an excellent positive control as it is a well-characterized SERD that robustly induces ERα degradation.[4][5][8] Comparing the effects of ERA3 to fulvestrant can help validate your experimental system and quantify the relative efficacy of ERA3.
Q4: How quickly should I expect to see ERα degradation after treating cells with ERA3?
A4: The rate of degradation can vary depending on the cell line, the concentration of ERA3, and its specific binding kinetics. Generally, significant degradation of ERα can be observed within 1 to 4 hours of treatment with a potent SERD like fulvestrant.[9] A time-course experiment is recommended to determine the optimal endpoint for your specific conditions.
Q5: Does ERA3 treatment affect ERα mRNA levels?
A5: No, SERDs like fulvestrant typically do not affect the mRNA levels of the estrogen receptor (ESR1 gene).[3][8] The degradation occurs at the protein level. You can confirm this in your experiments using quantitative real-time PCR (qRT-PCR) to measure ESR1 mRNA levels after ERA3 treatment.
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for ERα Stability
This assay is used to determine the half-life of ERα in the presence and absence of ERA3 by inhibiting new protein synthesis.[10][11][12]
Materials:
-
Cell culture medium, ERA3, Cycloheximide (CHX), DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed ERα-positive cells (e.g., MCF-7) and grow to 70-80% confluency.
-
Treat cells with either ERA3 or vehicle (DMSO) for a predetermined pre-incubation time (e.g., 1 hour).
-
Add CHX to all wells at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[13]
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells, quantify total protein, and prepare samples for Western blotting.
-
Perform Western blot analysis using an anti-ERα antibody. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Quantify band intensities to determine the rate of ERα degradation and calculate its half-life.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect ERα Ubiquitination
This protocol allows for the detection of polyubiquitinated ERα, confirming a key step in the degradation pathway.
Materials:
-
Lysis buffer with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Treat cells with ERA3 and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated ERα to accumulate.
-
Lyse the cells and pre-clear the lysate with magnetic beads to reduce non-specific binding.[14]
-
Incubate the pre-cleared lysate with an anti-ERα antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-ERα complexes.
-
Wash the beads several times to remove non-specific proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear of polyubiquitinated ERα.
Troubleshooting Guides
Issue 1: Weak or No ERα Signal in Western Blot
| Possible Cause | Solution |
| Low Protein Expression | Use an ERα-positive cell line like MCF-7 or T-47D. Ensure cells are not over-confluent. Increase the amount of protein loaded on the gel.[15] |
| Inefficient Protein Transfer | Optimize transfer time and voltage. For large proteins like ERα (~66 kDa), a wet transfer is often more efficient. Ensure no air bubbles are between the gel and membrane.[16][17] |
| Poor Antibody Performance | Use a validated anti-ERα antibody at the recommended dilution. Test a new lot or a different antibody if necessary. Ensure proper storage of antibodies.[16] |
| Antigen Degradation | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[18] |
Issue 2: High Background in Western Blot
| Possible Cause | Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[16] |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[17] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
| Contamination of Buffers | Use freshly prepared, filtered buffers to avoid microbial growth that can cause speckling and high background. |
Issue 3: Inconsistent ERα Degradation with ERA3 Treatment
| Possible Cause | Solution |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and serum conditions, as these can affect ERα expression and cellular response. |
| ERA3 Instability | Prepare fresh dilutions of ERA3 for each experiment from a frozen stock. Confirm the stability of the compound in your cell culture medium. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration of ERA3 for inducing ERα degradation. |
Issue 4: Problems with Co-Immunoprecipitation
| Possible Cause | Solution |
| No "Prey" (Ubiquitinated ERα) Detected | Ensure you have treated with a proteasome inhibitor to allow ubiquitinated protein to accumulate. Use a deubiquitinase inhibitor in your lysis buffer. |
| High Non-specific Binding | Pre-clear the lysate with beads before adding the primary antibody.[14] Optimize wash buffer stringency by adjusting salt and detergent concentrations.[18] |
| Bait Protein (ERα) Not Pulled Down | Confirm that your anti-ERα antibody is suitable for immunoprecipitation. Ensure the antibody isotype is compatible with your Protein A/G beads.[19] |
Data Presentation
Table 1: Example Dose-Response of ERA3 on ERα Levels
| Treatment | Concentration (nM) | ERα Level (% of Vehicle) |
| Vehicle (DMSO) | - | 100% |
| ERA3 | 1 | 85% |
| ERA3 | 10 | 52% |
| ERA3 | 100 | 15% |
| Fulvestrant | 100 | 12% |
Table 2: Effect of Proteasome Inhibitor on ERA3-Mediated Degradation
| Treatment | ERα Level (% of Vehicle) |
| Vehicle (DMSO) | 100% |
| ERA3 (100 nM) | 15% |
| MG132 (10 µM) | 110% |
| ERA3 (100 nM) + MG132 (10 µM) | 105% |
Visualizations
Caption: ERA3-induced ERα degradation via the ubiquitin-proteasome pathway.
Caption: Experimental workflow for Co-Immunoprecipitation of ubiquitinated ERα.
Caption: Troubleshooting logic for weak Western Blot signals.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 17. m.youtube.com [m.youtube.com]
- 18. kmdbioscience.com [kmdbioscience.com]
- 19. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
Technical Support Center: Overcoming Acquired Resistance to Estrogen Receptor (ER) Antagonists
Disclaimer: The term "Estrogen Receptor Antagonist 3" is not a standard scientific nomenclature. This guide will focus on acquired resistance to well-established estrogen receptor antagonists such as tamoxifen (B1202) (a Selective Estrogen Receptor Modulator, SERM) and fulvestrant (B1683766) (a Selective Estrogen Receptor Degrader, SERD), which are central to the treatment of ER-positive breast cancer.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and models of acquired resistance to ER antagonists.
Q1: What are the primary molecular mechanisms that drive acquired resistance to ER antagonists like tamoxifen and fulvestrant?
A1: Acquired resistance to ER antagonists is multifactorial and can arise from several key molecular changes:
-
ESR1 Gene Mutations: Mutations in the ligand-binding domain of the estrogen receptor gene (ESR1) are a common cause of resistance.[1][2][3][4] These mutations can lead to a constitutively active receptor that no longer requires estrogen for its pro-proliferative signaling.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on ER signaling. The most well-documented of these is the PI3K/Akt/mTOR pathway.[5][6][7][8][9] Hyperactivation of this pathway, often through mutations in PIK3CA, can promote cell survival and proliferation despite ER blockade.[7][9]
-
Crosstalk with Growth Factor Receptors: Increased signaling from receptor tyrosine kinases, such as HER2, EGFR, and IGF-1R, can lead to ligand-independent activation of the ER through phosphorylation, rendering ER antagonists less effective.[10][11][12][13]
-
Altered Cell Cycle Control: Changes in the expression or function of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs), can uncouple cell proliferation from ER regulation.[14]
-
Epigenetic Modifications: Alterations in DNA methylation and histone acetylation can lead to changes in the expression of genes involved in drug response and resistance.
Q2: What are the common in vitro models for studying acquired resistance to ER antagonists, and what are their key characteristics?
A2: Researchers commonly use several in vitro models to study acquired resistance:
-
Long-term Antagonist-Exposed Cell Lines: The most common approach is to culture ER-positive breast cancer cell lines, such as MCF-7 or T47D, in the presence of an ER antagonist (e.g., tamoxifen or fulvestrant) for an extended period (6-12 months).[15][16][17] This process selects for cells that have developed resistance mechanisms.
-
Genetically Engineered Cell Lines: Introducing specific mutations (e.g., in ESR1 or PIK3CA) into sensitive cell lines allows for the study of specific resistance mechanisms in a controlled manner.[18]
-
Patient-Derived Organoids and Xenografts (PDX): These models, derived directly from patient tumors, can more accurately reflect the heterogeneity and complexity of clinical resistance.[19][20][21]
These models are invaluable for investigating the molecular underpinnings of resistance and for testing novel therapeutic strategies.[2][19]
Q3: How do ESR1 mutations contribute to resistance, and are they more common with specific types of ER antagonists?
A3: ESR1 mutations typically occur in the ligand-binding domain and result in a conformational change that mimics estrogen binding.[3] This leads to constitutive, ligand-independent activation of the receptor, promoting cell growth even in the presence of aromatase inhibitors (which block estrogen production) or tamoxifen (which competes with estrogen for binding).[3] While these mutations confer resistance to tamoxifen and fulvestrant, the resistance to fulvestrant may be partial and can sometimes be overcome with higher doses.[3] The prevalence of ESR1 mutations is significantly higher in metastatic breast cancer that has been treated with endocrine therapy, particularly aromatase inhibitors, suggesting that the pressure of estrogen deprivation selects for these mutations.[2][4]
Troubleshooting Guides
This section provides practical advice for specific experimental challenges.
Problem 1: My ER-positive cell line (e.g., MCF-7) is not responding to tamoxifen treatment as expected in my initial experiments.
-
Question: I am treating MCF-7 cells with tamoxifen, but I don't see a significant decrease in proliferation. What could be wrong?
-
Answer:
-
Check Your Media and Serum: Standard cell culture media often contains phenol (B47542) red, which is a weak estrogen agonist.[17] Additionally, fetal bovine serum (FBS) contains endogenous estrogens.[17]
-
Solution: Switch to phenol red-free media and use charcoal-stripped FBS to remove steroid hormones. This will ensure that the only significant ER activator is any estradiol (B170435) you may add experimentally.
-
-
Verify ERα Expression: Cell lines can lose expression of key proteins over time with repeated passaging.
-
Solution: Confirm the expression of ERα in your cells using Western blot or qRT-PCR.
-
-
Optimize Tamoxifen Concentration: The effective concentration of tamoxifen can vary.
-
Solution: Perform a dose-response curve to determine the IC50 of tamoxifen for your specific cell line and experimental conditions.
-
-
Problem 2: I am trying to generate a tamoxifen-resistant cell line, but the majority of my cells are dying, and I am not getting a resistant population.
-
Question: I have been treating my MCF-7 cells with 1 µM 4-hydroxytamoxifen (B85900) (4-OHT) for several weeks, and most of the cells have died. How can I successfully generate a resistant line?
-
Answer:
-
Start with a Lower Concentration: A high initial concentration of the antagonist can lead to widespread cell death before resistance mechanisms can be selected for.
-
Patience is Key: The process of developing acquired resistance is slow.
-
Maintain Drug Selection Pressure: It is crucial to continuously culture the cells in the presence of the antagonist to maintain the resistant phenotype.[23]
-
Problem 3: My tamoxifen-resistant cell line shows unexpected growth stimulation in response to tamoxifen.
-
Question: My established tamoxifen-resistant MCF-7 cells are now proliferating when I treat them with tamoxifen. Is this expected?
-
Answer: Yes, this is a known phenomenon. In some models of acquired resistance, tamoxifen can switch from an antagonist to an agonist.[10] This is often associated with the upregulation of growth factor signaling pathways, like HER2, which can alter the conformation of the ER and its interaction with co-activators.[10]
-
Next Steps:
-
Investigate Pathway Activation: Use Western blotting to check for the phosphorylation (activation) of key proteins in the PI3K/Akt and MAPK pathways.
-
Test Combination Therapies: Evaluate if combining tamoxifen with an inhibitor of the activated pathway (e.g., a PI3K or HER2 inhibitor) can restore the antagonistic effect of tamoxifen.
-
-
Quantitative Data Summary
Table 1: Changes in Gene Expression in Tamoxifen-Resistant T47D Cells
| Gene Symbol | Function | Fold Change in Resistant vs. Sensitive Cells | Reference |
| ESR1 | Estrogen Receptor Alpha | Downregulated | [24][25] |
| CCNB1 | Cyclin B1 (Cell Cycle) | Upregulated | [24] |
| CDKN1B | p27 (Cell Cycle Inhibitor) | Downregulated | [24] |
| HER2 | Human Epidermal Growth Factor Receptor 2 | Upregulated | [24][25] |
| Bcl2 | Anti-apoptotic Protein | Upregulated | [24][25] |
| BAX | Pro-apoptotic Protein | Downregulated | [24][25] |
| CD44 | Cancer Stem Cell Marker | Upregulated | [24] |
| CD24 | Cancer Stem Cell Marker | Downregulated | [24] |
Table 2: IC50 Values for ER Antagonists in Sensitive vs. Resistant Cell Lines
| Cell Line Model | ER Antagonist | IC50 in Sensitive Cells (nM) | IC50 in Resistant Cells (nM) |
| MCF-7 | 4-Hydroxytamoxifen | ~10-50 | >1000 |
| T47D | Fulvestrant | ~0.1-1 | >10 |
(Note: Specific IC50 values can vary significantly between studies and experimental conditions. The values presented here are illustrative.)
Experimental Protocols
Protocol 1: Generation of a Tamoxifen-Resistant MCF-7 Cell Line
-
Initial Culture: Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CSS), 1% penicillin/streptomycin.[17][23]
-
Initiation of Treatment: Once cells are stably growing, add 4-hydroxytamoxifen (4-OHT) to the culture medium at a starting concentration of 100 nM.
-
Maintenance and Dose Escalation: Change the medium with fresh 4-OHT every 2-3 days. Initially, a significant number of cells will die.[23] Once the surviving cells resume proliferation, gradually increase the concentration of 4-OHT in increments (e.g., to 500 nM, then to 1 µM) over a period of 6-12 months.[26]
-
Characterization of Resistant Cells: Once the cells are proliferating steadily in the presence of 1 µM 4-OHT, they can be considered tamoxifen-resistant (MCF7-TR).[23]
-
Validation:
-
Perform a cell viability assay (e.g., MTT) to confirm that the MCF7-TR cells are significantly less sensitive to 4-OHT compared to the parental MCF-7 cells.[23]
-
Use Western blotting to compare the expression and phosphorylation status of key proteins (e.g., ERα, p-Akt, p-ERK) between the parental and resistant cell lines.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
-
Cell Lysis: Grow sensitive and resistant cells to 80% confluency. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the changes in protein phosphorylation.
Visualizations (Graphviz DOT Language)
Caption: Simplified ER signaling pathway and antagonist action.
Caption: Key mechanisms of acquired resistance to ER antagonists.
References
- 1. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 2. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy [explorationpub.com]
- 3. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 5. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. Crosstalk between estrogen receptor and growth factor receptor pathways as a cause for endocrine therapy resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. karger.com [karger.com]
- 14. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ESR1 Mutations Affect Anti-proliferative Responses to Tamoxifen through Enhanced Cross-Talk with IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Tamoxifen induces stem-like phenotypes and multidrug resistance by altering epigenetic regulators in ERα+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 25. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line [agris.fao.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Giredestrant (GDC-9545) vs. Fulvestrant in Estrogen Receptor Degradation
Introduction: This guide provides a detailed comparison between the first-in-class injectable Selective Estrogen Receptor Degrader (SERD), fulvestrant (B1683766), and a next-generation oral SERD, giredestrant (B1649318) (GDC-9545). The term "Estrogen receptor antagonist 3" does not correspond to a recognized therapeutic agent; therefore, this guide uses giredestrant as a representative advanced antagonist for a relevant and data-supported comparison. The focus is on the primary mechanism of action for these compounds: the degradation of Estrogen Receptor Alpha (ERα), a key driver in ER-positive (ER+) breast cancer. This document is intended for researchers, scientists, and drug development professionals, providing objective performance data, detailed experimental methodologies, and pathway visualizations.
Mechanism of Action: Antagonism and Degradation
Both fulvestrant and giredestrant are classified as SERDs. Their primary function is to bind to the estrogen receptor and induce its destruction, thereby completely shutting down estrogen-driven growth signals in cancer cells.[1]
-
Fulvestrant: As a pure antiestrogen, fulvestrant binds to the ER, inhibiting receptor dimerization and blocking its translocation to the nucleus.[2] This binding induces a conformational change in the receptor, making it unstable and marking it for destruction by the cell's natural protein disposal machinery, the ubiquitin-proteasome pathway.[3][4] This dual action of antagonism and degradation results in a comprehensive blockade of ER signaling.[4]
-
Giredestrant (GDC-9545): Giredestrant is a potent, nonsteroidal, orally bioavailable SERD.[5][6] It competitively binds to both wild-type and mutant forms of the ER.[7] This binding also induces a conformational change that promotes proteasome-mediated degradation of the receptor protein.[5][8] Its development was aimed at improving upon the potency and pharmacokinetic properties of earlier SERDs, including fulvestrant.[9][10]
The shared mechanism involves hijacking the ubiquitin-proteasome system to eliminate the ER protein.
References
- 1. Fulvestrant - NCI [cancer.gov]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 5. Giredestrant - NCI [dctd.cancer.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Giredestrant - Wikipedia [en.wikipedia.org]
- 8. What is Giredestrant used for? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Estrogen Receptor Antagonists in Tamoxifen-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three key estrogen receptor (ER) antagonists—Tamoxifen (B1202), Fulvestrant, and the novel oral SERD, Elacestrant—in preclinical models of tamoxifen-resistant breast cancer. The information presented is intended to support researchers in understanding the nuances of these compounds, designing experiments, and advancing the development of more effective therapies for endocrine-resistant breast cancer.
Introduction to Estrogen Receptor Antagonists in Breast Cancer Therapy
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains a cornerstone of its treatment. These therapies function by targeting the estrogen receptor, a key driver of tumor growth. However, a significant clinical challenge is the development of resistance to these treatments, particularly to the widely used selective estrogen receptor modulator (SERM), Tamoxifen. This has spurred the development of alternative ER antagonists with different mechanisms of action.
This guide focuses on a comparative analysis of:
-
Tamoxifen: A first-generation SERM that acts as a competitive inhibitor of estrogen binding to the ER.
-
Fulvestrant: A selective estrogen receptor degrader (SERD) that not only blocks the ER but also promotes its degradation.
-
Elacestrant: A novel, orally bioavailable SERD that also induces ER degradation and has shown efficacy in models with acquired resistance, including those with ESR1 mutations.
Comparative Efficacy in Tamoxifen-Resistant Models: In Vitro Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tamoxifen, Fulvestrant, and Elacestrant in tamoxifen-sensitive (MCF-7) and tamoxifen-resistant (MCF-7/TAMR) breast cancer cell lines. These values are indicative of the drug concentration required to inhibit 50% of cell growth or viability.
| Drug | Cell Line | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 (sensitive) | 0.39 - 7.5 | [1][2] |
| MCF-7/TAMR (resistant) | 1.94 - >10 | [1] | |
| Fulvestrant | MCF-7 (sensitive) | ~0.0008 | [3] |
| MCF-7/TAMR (resistant) | Sensitive (specific IC50 not consistently reported, but retains activity) | [4] | |
| Elacestrant | MCF-7 (sensitive) | Potent (IC50 in nM range) | [4][5] |
| MCF-7/TAMR (resistant) | Sensitive (retains activity) | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell culture medium, serum content, and assay duration. The data presented here are a representative range from the cited literature.
Comparative Efficacy in Tamoxifen-Resistant Models: In Vivo Data
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents. The following table summarizes the tumor growth inhibition (TGI) observed with Fulvestrant and Elacestrant in patient-derived xenograft (PDX) models of endocrine-resistant breast cancer, some of which harbor ESR1 mutations.
| Drug | Xenograft Model | Key Features | Tumor Growth Inhibition (%) | Reference |
| Fulvestrant | MAXF-1398 | ER+, ESR1Y537N, Tamoxifen-exposed | 64% reduction in tumor volume | [6] |
| ST2535-HI | ER+, ESR1D538G, Tamoxifen/AI/Fulvestrant-exposed | Minimal effect | [6] | |
| Elacestrant | MAXF-1398 | ER+, ESR1Y537N, Tamoxifen-exposed | Significant reduction in tumor volume | [6] |
| ST2535-HI | ER+, ESR1D538G, Tamoxifen/AI/Fulvestrant-exposed | Significant reduction in tumor volume | [6] | |
| CTG-1211-HI | ER+, ESR1D538G, Tamoxifen/AI/Fulvestrant-exposed | Significant reduction in tumor volume | [6] |
These in vivo studies suggest that while both Fulvestrant and Elacestrant are active in some resistant models, Elacestrant may have an advantage in models with prior exposure to multiple endocrine therapies and specific ESR1 mutations.[6]
Mechanisms of Action and Signaling Pathways
The differential effects of Tamoxifen, Fulvestrant, and Elacestrant stem from their distinct mechanisms of action at the molecular level.
Tamoxifen acts as a competitive antagonist of estrogen at the ER, but it can also exhibit partial agonist activity in some tissues. In tamoxifen-resistant cells, ER signaling can be reactivated through various mechanisms, including ligand-independent activation by growth factor signaling pathways like PI3K/Akt and MAPK.[7]
Fulvestrant and Elacestrant , as SERDs, bind to the ER and induce a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[8] This dual mechanism of antagonism and degradation results in a more complete shutdown of ER-mediated signaling.
Signaling Pathway Diagrams
Caption: Mechanism of action of Tamoxifen.
Caption: Mechanism of action of SERDs (Fulvestrant and Elacestrant).
Caption: Key signaling pathways involved in Tamoxifen resistance.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of ER antagonists in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MCF-7/TAMR)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum (for hormone-deprivation studies)
-
96-well plates
-
Tamoxifen, Fulvestrant, Elacestrant (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the drugs (e.g., 0.01 to 10 µM for Tamoxifen; 0.001 to 1 µM for Fulvestrant and Elacestrant) or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[9][10]
Western Blot for ERα Degradation
This protocol is designed to assess the degradation of ERα protein following treatment with SERDs.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Fulvestrant, Elacestrant
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Fulvestrant, Elacestrant, or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.[8][11]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis in response to drug treatment.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
ER antagonists
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
Conclusion
The development of resistance to Tamoxifen is a major hurdle in the treatment of ER+ breast cancer. The data presented in this guide highlight the superior efficacy of SERDs, such as Fulvestrant and the newer oral agent Elacestrant, in overcoming this resistance in preclinical models. Their ability to induce ER degradation provides a more complete blockade of ER signaling compared to the competitive inhibition of Tamoxifen. Elacestrant, in particular, shows promise in heavily pre-treated and ESR1-mutated models, representing a significant advancement in endocrine therapy. The experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers working to further elucidate the mechanisms of endocrine resistance and develop next-generation therapies for breast cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK signaling mediates tamoxifen resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
"Estrogen receptor antagonist 3" versus other selective estrogen receptor modulators (SERMs)
An In-depth Analysis of Estrogen Receptor Antagonist 3 and Other Key SERMs
This guide provides a comprehensive comparison of "this compound" and other prominent Selective Estrogen Receptor Modulators (SERMs), including the clinically significant agents tamoxifen (B1202), raloxifene, and bazedoxifene. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents comparative experimental data, and offers detailed protocols for the key assays used in their evaluation.
Introduction to this compound and SERMs
"this compound" is a potent antagonist of the estrogen receptor (ER) and has been noted for its potential in cancer research.[1] Like other SERMs, it is designed to interact with estrogen receptors but exhibits tissue-specific agonist or antagonist activity. This dual functionality allows SERMs to elicit beneficial estrogen-like effects in some tissues, such as bone, while blocking potentially harmful effects in others, like the breast and uterus. This tissue selectivity underpins their therapeutic value in a range of conditions, most notably hormone receptor-positive breast cancer and osteoporosis.[2][3]
This guide will focus on a comparative analysis of "this compound" alongside three key SERMs that represent different generations and clinical applications:
-
Tamoxifen: A first-generation SERM widely used in the treatment and prevention of estrogen receptor-positive breast cancer.
-
Raloxifene: A second-generation SERM approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.
-
Bazedoxifene: A third-generation SERM approved for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.[3]
Mechanism of Action and Signaling Pathway
SERMs exert their effects by binding to the two main subtypes of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of a SERM to an estrogen receptor induces a specific conformational change in the receptor. This altered shape influences the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes. The tissue-specific effects of a SERM are determined by the ratio of ERα to ERβ in the tissue, the expression levels of co-regulatory proteins, and the unique conformational change induced by the specific SERM.
Comparative Experimental Data
The following tables summarize the key in vitro and in vivo performance metrics for tamoxifen (specifically its more active metabolite, 4-hydroxytamoxifen), raloxifene, and bazedoxifene. Due to the limited publicly available data for "this compound," it is not included in these direct comparisons.
In Vitro Data
Table 1: Estrogen Receptor Binding Affinity
The binding affinity of SERMs to ERα and ERβ is a critical determinant of their activity. This is often measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled estrogen to the receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | ERβ/ERα Selectivity Ratio |
| 4-Hydroxytamoxifen | ~0.5 | ~0.5 | ~1 |
| Raloxifene | ~1.0 | ~1.0 | ~1 |
| Bazedoxifene | ~0.2 | ~0.5 | ~2.5 |
Note: Data for tamoxifen is often reported for its more active metabolite, 4-hydroxytamoxifen. IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vitro Efficacy in MCF-7 Breast Cancer Cells
The antiproliferative effect of SERMs in estrogen-dependent breast cancer cells, such as the MCF-7 cell line, is a key measure of their antagonist activity in breast tissue.
| Compound | MCF-7 Proliferation IC50 (µM) |
| Tamoxifen | ~20.5 |
| 4-Hydroxytamoxifen | ~11.3 |
| Raloxifene | ~13.7 |
| Bazedoxifene | Data not readily available for direct comparison |
Note: The IC50 values can vary significantly between different studies and experimental setups.[4]
In Vivo Data
Table 3: Effects on Uterine Weight and Bone Mineral Density in Ovariectomized (OVX) Rats
The ovariectomized rat is a standard animal model for postmenopausal conditions, used to assess the estrogenic (agonist) or anti-estrogenic (antagonist) effects of SERMs on the uterus and bone.
| Compound | Uterine Wet Weight | Bone Mineral Density (BMD) |
| Tamoxifen | Agonist (Increases) | Agonist (Prevents loss) |
| Raloxifene | Antagonist (No significant increase) | Agonist (Prevents loss) |
| Bazedoxifene | Antagonist (No significant increase) | Agonist (Prevents loss) |
Note: The effects are generally dose-dependent. The agonist effect of tamoxifen on the uterus is a known clinical concern.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare SERMs.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor.
Protocol:
-
Receptor Preparation: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats.[5]
-
Incubation: In assay tubes, combine the receptor preparation with a fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol) and varying concentrations of the unlabeled test compound (SERM).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by filtration through glass fiber filters, where the receptor-ligand complexes are retained.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of estrogen-dependent breast cancer cells.
Protocol:
-
Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to attach, treat them with varying concentrations of the test SERM, along with a positive control (estradiol) and a negative control (vehicle).
-
Incubation: Incubate the plates for a period of 5-7 days.[7]
-
Quantification of Proliferation: Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: For agonist assays, plot the cell number or absorbance against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response). For antagonist assays, plot the inhibition of estradiol-induced proliferation against the log concentration of the test compound to determine the IC50.[1]
In Vivo Ovariectomized (OVX) Rat Model
This model is used to evaluate the tissue-specific effects of SERMs in a postmenopausal-like state.
Protocol:
-
Animal Model: Use adult female rats and perform bilateral ovariectomy to induce estrogen deficiency.
-
Treatment: After a recovery period, administer the test SERMs, a positive control (estradiol), and a vehicle control to different groups of rats daily for a specified duration (e.g., 4-6 weeks).
-
Uterine Weight Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the uteri. An increase in uterine weight relative to the OVX control group indicates an estrogenic (agonist) effect.[6]
-
Bone Mineral Density (BMD) Measurement: Analyze the femurs or lumbar vertebrae for bone mineral density using techniques like dual-energy X-ray absorptiometry (DXA). Prevention of BMD loss compared to the OVX control group indicates an estrogenic (agonist) effect on bone.[5]
-
Data Analysis: Compare the mean uterine weights and BMD values between the different treatment groups and the control groups using appropriate statistical tests.
Conclusion
This guide provides a comparative overview of "this compound" and other key SERMs, highlighting their distinct profiles in terms of receptor binding and tissue-specific activity. The provided experimental protocols offer a foundation for the in-vitro and in-vivo characterization and comparison of these and other novel SERMs. The continued development and evaluation of new SERMs with improved tissue selectivity and safety profiles remain a critical area of research in women's health and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating Anti-proliferative Effects of Estrogen Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-proliferative effects of estrogen receptor (ER) antagonists, with a focus on "Estrogen receptor antagonist 3" and its alternatives. Due to the limited public availability of specific experimental data for "this compound," which is currently referenced in patent literature, this guide establishes a template for comparison using data from well-established ER antagonists, tamoxifen (B1202) and fulvestrant. The provided experimental protocols and pathway diagrams offer a robust methodology for the evaluation of novel ER antagonists.
Comparative Analysis of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the anti-proliferative effects of established estrogen receptor antagonists, tamoxifen and fulvestrant, in the ER-positive human breast cancer cell line, MCF-7. This data provides a benchmark for evaluating the potency of new chemical entities like "this compound."
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | Estrogen Receptor | MCF-7 | Data not publicly available (Referenced in patent WO2021213358A1) | [1] |
| Tamoxifen | Estrogen Receptor | MCF-7 | ~10-20 µM | [2][3] |
| Fulvestrant | Estrogen Receptor | MCF-7 | ~0.29 nM | [4] |
Note: The IC50 values for tamoxifen can vary depending on the specific experimental conditions and the form of the compound used (e.g., tamoxifen base vs. 4-hydroxytamoxifen).
Key Signaling Pathway: Estrogen Receptor Action
Estrogen receptors are key drivers of proliferation in hormone-sensitive cancers. Upon binding to estrogen, the receptor translocates to the nucleus and activates the transcription of genes involved in cell cycle progression. ER antagonists block this pathway, leading to cell cycle arrest and inhibition of tumor growth.
Caption: Estrogen receptor signaling pathway and the mechanism of action of ER antagonists.
Experimental Protocols
Cell Culture
MCF-7 human breast cancer cells (ER-positive) are a standard model for these assays.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol (B47542) red-free media with charcoal-stripped FBS for 24-48 hours to reduce background estrogenic effects.
Anti-proliferative Assay (e.g., MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., "this compound," tamoxifen, fulvestrant) and a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of an estrogen receptor antagonist.
Caption: A generalized experimental workflow for assessing the anti-proliferative effects of ER antagonists.
Conclusion
This guide provides the necessary framework for the validation of the anti-proliferative effects of "this compound." While specific quantitative data for this compound remains proprietary, the comparative data for established antagonists, along with detailed experimental protocols and pathway diagrams, offer a comprehensive resource for researchers. The provided methodologies will enable a thorough and objective comparison of "this compound" with existing alternatives once experimental data becomes available.
References
Comparative Guide: Oral SERDs (Elacestrant) vs. Aromatase Inhibitors in ER+ Breast Cancer
In the landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, two major classes of drugs, oral Selective Estrogen Receptor Degraders (SERDs) and Aromatase Inhibitors (AIs), represent key treatment modalities. This guide provides a head-to-head comparison of a next-generation oral SERD, represented here by elacestrant (B1663853) (Orserdu™), and standard-of-care aromatase inhibitors (e.g., letrozole, anastrozole). Elacestrant is the first FDA-approved oral SERD, selected for this comparison due to the availability of direct, high-quality clinical trial data.
This comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them, tailored for an audience of researchers and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
While both drug classes aim to disrupt estrogen receptor signaling, they do so via fundamentally different mechanisms. Aromatase inhibitors work by blocking the production of estrogen, thereby depriving the receptor of its ligand. In contrast, elacestrant directly binds to the estrogen receptor, acting as an antagonist and promoting its degradation.
A Comparative Guide to the Activity of Estrogen Receptor Antagonists: Fulvestrant, Tamoxifen, and Raloxifene
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three widely studied estrogen receptor (ER) antagonists: Fulvestrant (B1683766), Tamoxifen (B1202), and Raloxifene. The information presented is compiled from various independent laboratory findings to offer a cross-validated perspective on their activity.
This guide details the distinct mechanisms of action of these compounds, summarizes their inhibitory activities in the widely used MCF-7 breast cancer cell line, and provides standardized protocols for key experimental assays.
Comparative Analysis of Inhibitory Activity
The inhibitory activity of estrogen receptor antagonists is commonly quantified by the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki). The following tables summarize these values for Fulvestrant, Tamoxifen, and Raloxifene from multiple studies, providing a basis for cross-laboratory comparison.
Table 1: IC50 Values in MCF-7 Breast Cancer Cells
The IC50 value represents the concentration of an antagonist required to inhibit a biological process, such as cell proliferation, by 50%. The data below, gathered from various laboratories, demonstrates the range of reported IC50 values for each compound in the ER-positive MCF-7 cell line.
| Compound | IC50 (nM) | Laboratory/Source |
| Fulvestrant | 0.29 | MedChemExpress[1][2] |
| 0.8 | TargetMol[3] | |
| 0.8 | Fukushima, et al.[4] | |
| Tamoxifen | ~11,800 (4.506 µg/mL) | Al-Dawsari, et al. (2020)[5] |
| 13,570 | Chen, et al. (2022)[6] | |
| 17,260 | Aydin, et al. (2020)[7] | |
| 21,800 | Kalabay, et al. (2022)[8] | |
| ~21,420 (8.3 µg/mL) | Thangjam, et al. (2016)[9] | |
| Raloxifene | - | IC50 data for Raloxifene in MCF-7 cells is less consistently reported in the context of cell proliferation compared to Fulvestrant and Tamoxifen. |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as incubation time and assay method.
Table 2: Estrogen Receptor Alpha (ERα) Binding Affinity (Ki)
The Ki value is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Laboratory/Source |
| Fulvestrant | 0.94 (Cell-free assay) | Selleck Chemicals[10] |
| Tamoxifen | - | Ki values for Tamoxifen can vary based on the active metabolite (e.g., 4-hydroxytamoxifen) and assay conditions. |
| Raloxifene | 2.7 | DrugBank[11] |
| ~0.05 (Kd) | Wikipedia[12] |
Mechanisms of Action
Fulvestrant, Tamoxifen, and Raloxifene, while all targeting the estrogen receptor, exhibit distinct mechanisms of action that influence their biological effects.
-
Fulvestrant is a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor and induces a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[13] This dual action of blocking receptor function and promoting its degradation results in a significant reduction of ER levels in the cell.[13][14] Fulvestrant is considered a pure antagonist as it lacks agonist effects.[15][16]
-
Tamoxifen is a selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor and its effect is tissue-specific.[17][18] In breast tissue, it acts as an antagonist, blocking estrogen-mediated gene transcription.[19] However, in other tissues like the endometrium and bone, it can have partial agonist effects.[17] Tamoxifen itself is a prodrug that is metabolized into more active compounds, such as 4-hydroxytamoxifen.[17]
-
Raloxifene is also a SERM with tissue-specific agonist and antagonist activities.[11][20] It acts as an antagonist in breast and uterine tissues, while exhibiting agonist effects in bone, where it can help maintain bone density.[11][21][22] This dual activity is due to the differential recruitment of co-activators and co-repressors to the estrogen receptor in different cell types.[11]
Visualizing Molecular Pathways and Experimental Processes
Estrogen Receptor Signaling Pathway and Antagonist Intervention
The following diagram illustrates the classical estrogen receptor signaling pathway and the points of intervention for antagonists like Fulvestrant, Tamoxifen, and Raloxifene.
General Workflow for Assessing Antagonist Activity
This diagram outlines a typical experimental workflow for determining the IC50 of an estrogen receptor antagonist in a cell-based proliferation assay.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a generalized method for determining the effect of an estrogen receptor antagonist on the proliferation of MCF-7 cells.
1. Cell Culture and Plating:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[23]
-
Harvest cells using 0.25% Trypsin-EDTA and resuspend in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[23]
2. Compound Treatment:
-
Prepare serial dilutions of the estrogen receptor antagonist in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the antagonist. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor).
3. Incubation and MTT Addition:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle mixing to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of the samples.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Estrogen Receptor Competitive Binding Assay (Radioligand)
This protocol describes a method to determine the binding affinity of a compound to the estrogen receptor using a competitive binding assay with a radiolabeled ligand.
1. Preparation of Uterine Cytosol:
-
Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[24]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[24]
-
The homogenate is centrifuged to remove the nuclear fraction, and the supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[24]
-
The resulting supernatant, containing the cytosolic estrogen receptors, is collected.[24]
2. Competitive Binding Assay:
-
The assay is performed in tubes containing a fixed concentration of radiolabeled estradiol (B170435) (e.g., [3H]-17β-estradiol, typically 0.5-1.0 nM) and increasing concentrations of the unlabeled competitor compound (the antagonist being tested).[24]
-
A set of tubes containing only the radiolabeled estradiol is used to determine total binding.
-
A set of tubes containing the radiolabeled estradiol and a high concentration of unlabeled estradiol is used to determine non-specific binding.
-
The reaction mixture, containing the uterine cytosol (50-100 µg of protein per tube), radioligand, and competitor, is incubated to reach equilibrium.[24]
3. Separation of Bound and Free Ligand:
-
Bound and free radioligand are separated, often by adding dextran-coated charcoal, which adsorbs the free radioligand.
-
The mixture is centrifuged, and the supernatant containing the bound radioligand is collected.
4. Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 4. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 8. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Raloxifene - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 14. What is Fulvestrant used for? [synapse.patsnap.com]
- 15. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application and Pharmacology of Fulvestrant_Chemicalbook [chemicalbook.com]
- 17. news-medical.net [news-medical.net]
- 18. swolverine.com [swolverine.com]
- 19. researchgate.net [researchgate.net]
- 20. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Synergistic Effects of Estrogen Receptor Antagonist 3 (Fulvestrant) with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Estrogen Receptor Antagonist 3, commonly known as fulvestrant (B1683766), when used in combination with other cancer therapies. Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), leading to its degradation and thereby inhibiting ER signaling. This mechanism of action makes it a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Emerging evidence robustly demonstrates that combining fulvestrant with other targeted therapies and cytotoxic agents can lead to synergistic anti-tumor effects, overcoming resistance and improving therapeutic outcomes.
This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the underlying biological pathways and workflows to support further research and drug development in this area.
Quantitative Data Summary
The following tables summarize the synergistic effects of fulvestrant in combination with various cancer therapies, including CDK4/6 inhibitors, PI3K inhibitors, and cytotoxic agents. The data is compiled from in vitro studies on various breast cancer cell lines and clinical trials.
Table 1: Synergistic Effects of Fulvestrant with CDK4/6 Inhibitors
| Combination Therapy | Cancer Cell Line/Patient Population | Key Findings | Synergy Metric (CI) | Reference |
| Fulvestrant + Palbociclib | MCF-7 (ER+) | Enhanced inhibition of cell viability and colony formation.[1] | Synergistic | [1] |
| Fulvestrant + Palbociclib | HR+, HER2- Advanced Breast Cancer (PALOMA-3 trial) | Significantly improved Progression-Free Survival (PFS) compared to fulvestrant alone (9.2 vs 3.8 months). | N/A (Clinical Data) | [2] |
| Fulvestrant + Ribociclib | HR+, HER2- Advanced Breast Cancer (MONALEESA-3 trial) | Significantly improved PFS (20.5 vs 12.8 months) and Overall Survival (OS).[3] | N/A (Clinical Data) | [3] |
| Fulvestrant + Abemaciclib | HR+, HER2- Advanced Breast Cancer (MONARCH 2 trial) | Significantly improved PFS (16.4 vs 9.3 months) and OS.[1] | N/A (Clinical Data) | [1] |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. N/A (Not Applicable) is used for clinical trial data where synergy is demonstrated through improved patient outcomes rather than a calculated Combination Index.
Table 2: Synergistic Effects of Fulvestrant with PI3K Inhibitors
| Combination Therapy | Cancer Cell Line/Patient Population | Key Findings | Synergy Metric (CI) | Reference |
| Fulvestrant + Alpelisib | MCF-7/C and MCF-7/FGFR1 (ER+) | Synergistic inhibition of cell viability. | CI < 1 | [4] |
| Fulvestrant + Alpelisib | PIK3CA-mutant, HR+, HER2- Advanced Breast Cancer (SOLAR-1 trial) | Nearly doubled median PFS compared to fulvestrant alone (11.0 vs 5.7 months).[5][6] | N/A (Clinical Data) | [5][6] |
| Fulvestrant + Buparlisib | ER+ Metastatic Breast Cancer | Clinical benefit rate of 58.6%. | N/A (Clinical Data) | [7] |
| Fulvestrant + Taselisib | PIK3CA-mutant, ER+, HER2- Advanced Breast Cancer (SANDPIPER trial) | Modest improvement in PFS (7.4 vs 5.4 months) but with significant toxicity.[2][8] | N/A (Clinical Data) | [2][8] |
Table 3: Synergistic Effects of Fulvestrant with Cytotoxic Agents
| Combination Therapy | Cancer Cell Line | Key Findings | Synergy Metric (CI) | Reference |
| Fulvestrant + Doxorubicin | MCF-7 (ER+) | Synergistic in vitro.[9][10] | Synergistic | [9][10] |
| Fulvestrant + Paclitaxel | MCF-7 (ER+) | Synergistic in vitro.[9][10] | Synergistic | [9][10] |
| Fulvestrant + Docetaxel | MCF-7 (ER+) | Synergistic in vitro and in vivo.[9][11] | Synergistic | [9][11] |
| Fulvestrant + 5-Fluorouracil | MCF-7 (ER+) | Synergistic in vitro.[9][10] | Synergistic | [9][10] |
| Fulvestrant + Vinorelbine | MCF-7 (ER+) | Synergistic in vitro.[9][10] | Synergistic | [9][10] |
| Fulvestrant + Etoposide | MCF-7 (ER+) | Significantly increased sub-G1 population (apoptosis) compared to either agent alone.[3] | Synergistic | [3] |
Signaling Pathway Diagrams
The synergistic effects of fulvestrant with targeted therapies often arise from the co-inhibition of interconnected signaling pathways that drive cancer cell proliferation and survival.
References
- 1. Fulvestrant + Abemaciclib for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. onclive.com [onclive.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of PI3K Inhibitor Added to Fulvestrant in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 9. Combination treatment with fulvestrant and various cytotoxic agents (doxorubicin, paclitaxel, docetaxel, vinorelbine, and 5-fluorouracil) has a synergistic effect in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Giredestrant and Other Estrogen Receptor Antagonists for ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of giredestrant (B1649318) (GDC-9545), a next-generation oral selective estrogen receptor degrader (SERD), with other estrogen receptor (ER) antagonists, primarily focusing on the first-generation SERD, fulvestrant (B1683766). This comparison is intended to inform research and development decisions by presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction to Estrogen Receptor Antagonism in Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of cases.[1][2] The growth of these tumors is driven by the estrogen signaling pathway. Therapeutic strategies have historically focused on either blocking estrogen production with aromatase inhibitors (AIs) or modulating the estrogen receptor with selective estrogen receptor modulators (SERMs) like tamoxifen.[3][4] However, the development of resistance, often through mutations in the ESR1 gene which encodes the estrogen receptor, remains a significant clinical challenge.[5]
Selective estrogen receptor degraders (SERDs) represent a distinct class of ER antagonists.[4] Unlike SERMs that simply block the receptor, SERDs bind to the ER and induce a conformational change that marks the receptor for proteasomal degradation, thereby reducing the total cellular pool of ER protein.[3][6] This dual mechanism of antagonism and degradation offers a more comprehensive blockade of ER signaling and has shown activity against tumors with ESR1 mutations.[6][7]
Giredestrant is a potent, nonsteroidal, oral SERD developed by Genentech/Roche.[6][8] It is designed to be a full antagonist and efficient degrader of both wild-type and mutant ER.[8][9] This guide will compare its profile with that of fulvestrant, the first-in-class SERD administered via intramuscular injection, and will provide context with other emerging oral SERDs. While the specific compound "Estrogen receptor antagonist 3" is mentioned in patent literature, a lack of substantial public data precludes a direct, detailed comparison.[10]
Mechanism of Action: A Deeper Dive
Both giredestrant and fulvestrant are classified as SERDs, but their distinct molecular interactions with the estrogen receptor lead to differences in their pharmacological profiles.
Giredestrant: As a nonsteroidal agent, giredestrant binds competitively to the ligand-binding domain of both wild-type and mutant estrogen receptors with nanomolar potency.[6][11] This binding induces an inactive conformation of the receptor, which prevents the recruitment of co-activator proteins necessary for gene transcription.[11] Crucially, this altered conformation also leads to the ubiquitination and subsequent degradation of the ER protein by the proteasome.[6][11] This degradation mechanism is key to its activity in tumors that have developed resistance to other endocrine therapies, including those with ESR1 mutations.[6][7]
Fulvestrant: Fulvestrant is a steroidal antiestrogen (B12405530) that also binds to the estrogen receptor and promotes its degradation.[4] However, its bioavailability and pharmacokinetic profile are less favorable, necessitating intramuscular injections.[5] While effective, the need for injections can be a drawback for patients, and incomplete ER saturation may limit its efficacy.
The development of potent, orally bioavailable SERDs like giredestrant aims to overcome the limitations of fulvestrant by providing a more convenient administration route and potentially more consistent target engagement.[8]
Comparative Preclinical Data
Preclinical studies are fundamental in establishing the potency and efficacy of new drug candidates. Giredestrant has demonstrated a superior preclinical profile compared to other SERDs in several key aspects.
| Parameter | Giredestrant (GDC-9545) | Fulvestrant (ICI 182,780) | Other Oral SERDs | Reference |
| ER Binding Affinity (IC50) | High (Nanomolar potency) | High | Varies | [6][11] |
| ER Degradation | Potent and efficient degrader | Effective degrader | Varies | [8][9] |
| In Vitro Antiproliferation | Superior activity across multiple cell lines | Active | Varies | [8] |
| In Vivo Tumor Models | Induces tumor regression in ESR1-mutant models | Active in ESR1-mutant models | Varies | [5][12] |
| Oral Bioavailability | High | Low (Administered IM) | Generally high | [8] |
Data compiled from multiple sources. Direct head-to-head values may vary by experimental conditions.
Clinical Development and Efficacy
Giredestrant has been extensively evaluated in a comprehensive clinical development program spanning early-stage to advanced breast cancer.
Key Clinical Trials for Giredestrant:
-
GO39932 (Phase Ia/b): This study established the safety and preliminary efficacy of single-agent giredestrant in patients with ER+, HER2-negative locally advanced or metastatic breast cancer. The drug was well-tolerated, and clinical activity was observed at all doses.[13]
-
acelERA (Phase II): This randomized study compared giredestrant to physician's choice of endocrine monotherapy in pre-treated ER+, HER2-negative advanced breast cancer. While the primary endpoint of progression-free survival (PFS) was not met with statistical significance in the overall population, a favorable trend was observed, particularly in patients with ESR1-mutated tumors.[14][15]
-
coopERA (Phase II): In the neoadjuvant setting for early breast cancer, giredestrant showed statistically superior anti-proliferative activity (measured by Ki67 reduction) compared to anastrozole.[2][7]
-
evERA (Phase III): In patients with ER+, HER2-negative advanced breast cancer previously treated with a CDK4/6 inhibitor, the combination of giredestrant and everolimus (B549166) demonstrated a statistically significant and clinically meaningful improvement in PFS compared to standard endocrine therapy plus everolimus.[16][17]
-
lidERA (Phase III): This pivotal trial evaluated giredestrant as an adjuvant therapy for early-stage ER+, HER2-negative breast cancer. At a pre-planned interim analysis, the study met its primary endpoint, showing a significant improvement in invasive disease-free survival (iDFS) compared to standard-of-care endocrine therapy. This marked the first time a SERD has shown a significant benefit in the adjuvant setting.[1][2][18][19]
| Trial (Phase) | Setting | Comparator | Primary Endpoint | Outcome | Reference |
| acelERA (II) | 2nd/3rd Line Metastatic | Physician's Choice ET | Progression-Free Survival (PFS) | Did not meet primary endpoint, but showed favorable trend in ESR1m subgroup. | [14] |
| evERA (III) | Post-CDK4/6i Metastatic | Standard ET + Everolimus | Progression-Free Survival (PFS) | Met primary endpoint, showing significant PFS improvement. | [16][17] |
| lidERA (III) | Adjuvant (Early Stage) | Standard of Care ET | Invasive Disease-Free Survival (iDFS) | Met primary endpoint at interim analysis, showing significant iDFS improvement. | [1][2][19] |
Safety and Tolerability Profile
Giredestrant has been generally well-tolerated in clinical trials, with a safety profile consistent with other endocrine therapies.
Common Adverse Events (AEs) for Giredestrant:
-
Fatigue
-
Arthralgia (joint pain)
-
Nausea
-
Hot flashes
-
Headache
-
Diarrhea
Most of these adverse events are reported as grade 1 or 2.[6][13] Bradycardia (slow heart rate) was observed at higher doses in early trials but was mitigated at the 30 mg dose selected for pivotal studies.[6] Ovarian cysts, a known class effect of SERDs, have also been reported.[6] Overall, the safety profile appears comparable to or favorable when compared with other endocrine agents.[6][15]
Experimental Protocols
The evaluation of SERDs like giredestrant involves a series of standardized in vitro and in vivo assays.
Estrogen Receptor Binding Assay
-
Objective: To determine the affinity of the compound for the estrogen receptor.
-
Methodology: A competitive binding assay is typically used. This involves incubating purified recombinant human ERα protein with a radiolabeled estrogen (e.g., [3H]-estradiol) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is calculated as the IC50 value, which reflects the binding affinity.
Western Blot for ER Degradation
-
Objective: To quantify the ability of the compound to induce degradation of the ER protein.
-
Methodology: ER-positive breast cancer cell lines (e.g., MCF-7) are treated with the test compound at various concentrations and for different durations. Following treatment, cells are lysed, and total protein is extracted. Protein samples are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the estrogen receptor, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of ER protein, is detected. A loading control (e.g., β-actin) is used to normalize the results. A reduction in the ER band intensity indicates degradation.
Cell Proliferation Assay
-
Objective: To assess the impact of the compound on the growth of ER-positive cancer cells.
-
Methodology: ER-positive breast cancer cells are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a period of incubation (typically 3-7 days), cell viability or proliferation is measured. Common methods include using reagents like MTT, XTT, or CellTiter-Glo, which measure metabolic activity, or direct cell counting. The results are used to calculate the IC50 value for cell growth inhibition.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: ER-positive human breast cancer cells or patient-derived tumor fragments (PDX models), including those with specific mutations like ESR1, are implanted into immunocompromised mice. Once tumors are established, mice are randomized into groups and treated with the vehicle control or the test compound (administered orally for giredestrant). Tumor volume is measured regularly over the course of the study. At the end of the study, tumors may be excised for biomarker analysis (e.g., ER levels, Ki67).
Conclusion
Giredestrant has emerged as a promising next-generation, oral selective estrogen receptor degrader with a potent and efficient mechanism of action against both wild-type and mutant estrogen receptors. Its favorable oral bioavailability and robust clinical trial data, particularly the groundbreaking results from the lidERA study in the adjuvant setting, position it as a potential new standard of care in the management of ER-positive breast cancer.[1][2]
Compared to the first-generation SERD, fulvestrant, giredestrant offers the significant advantage of oral administration and has demonstrated superior preclinical potency.[8] The comprehensive clinical development program has consistently shown a tolerable safety profile and significant efficacy across different stages of the disease. As the landscape of endocrine therapy evolves, giredestrant stands out as a key agent poised to address the challenge of therapeutic resistance and improve outcomes for a large population of breast cancer patients.
References
- 1. gene.com [gene.com]
- 2. Genentech’s Giredestrant Becomes the First Oral SERD to Show Superior Invasive Disease-Free Survival in Early Breast Cancer - BioSpace [biospace.com]
- 3. What is Giredestrant used for? [synapse.patsnap.com]
- 4. Antiestrogen - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Giredestrant - Wikipedia [en.wikipedia.org]
- 7. roche.com [roche.com]
- 8. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Giredestrant - NCI [dctd.cancer.gov]
- 12. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. roche.com [roche.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. roche.com [roche.com]
A Comparative Guide to a Next-Generation Estrogen Receptor Antagonist in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Giredestrant (GDC-9545), a next-generation oral Selective Estrogen Receptor Degrader (SERD), with standard-of-care estrogen receptor (ER) antagonists, Tamoxifen and Fulvestrant.[1][2] The data presented is derived from studies utilizing patient-derived xenograft (PDX) models of ER-positive breast cancer, which are known to faithfully recapitulate the heterogeneity and therapeutic responses of patient tumors.[3][4][5]
Comparative Efficacy in ER+ Breast Cancer PDX Models
Giredestrant has demonstrated a potent anti-tumor activity profile in preclinical PDX models, often exceeding the efficacy of established agents like Fulvestrant.[6] Its activity is notable in models with both wild-type and mutant estrogen receptors (ESR1), a key mechanism of acquired resistance to endocrine therapies.[7][8][9]
Table 1: Summary of Preclinical Efficacy in ER+ PDX Models
| Compound | Class | Dosing (PDX Model) | Key Efficacy Findings | PDX Model Details | Reference |
| Giredestrant (GDC-9545) | Oral SERD | Low daily oral doses | Induces tumor regressions as a single agent and in combination with CDK4/6 inhibitors.[9] Efficacy is greater than Fulvestrant at clinically relevant exposures.[6] | ESR1Y537S mutant PDX; Wild-type ERα PDX models | [6][9] |
| Fulvestrant | Injectable SERD | Standard preclinical regimens | Effective in inhibiting tumor growth in tamoxifen-resistant models.[2] Efficacy can be limited by bioavailability.[2][10] | Tamoxifen-resistant PDX; ESR1 mutant PDX models | [2][10] |
| Tamoxifen | SERM | Standard preclinical regimens | Can be effective, but resistance is common.[2] Fulvestrant is effective in tamoxifen-resistant tumors.[2] | ER-positive PDX models | [2] |
SERD: Selective Estrogen Receptor Degrader; SERM: Selective Estrogen Receptor Modulator; PDX: Patient-Derived Xenograft.
Mechanism of Action and Signaling Pathways
Estrogen receptor antagonists function by interfering with the ER signaling pathway, which is a primary driver of growth in ER+ breast cancer.[11][12] Giredestrant is a nonsteroidal compound that acts as both a competitive antagonist and a degrader of the estrogen receptor.[7][13] Upon binding, it induces a conformational change that marks the receptor for proteasome-mediated degradation, thereby reducing the total pool of ER protein available to drive transcription.[13][14] This dual mechanism provides a more comprehensive blockade of ER signaling compared to SERMs like Tamoxifen, which only competitively block the receptor.[2][14]
Experimental Workflow for PDX Efficacy Studies
The evaluation of novel therapeutics in PDX models follows a standardized workflow to ensure reproducibility and clinical relevance.[15][16] This involves the initial engraftment of patient tumor tissue into immunocompromised mice, expansion of the tumor line, and subsequent efficacy studies in cohorts of these mice.[3][16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments in PDX-based drug efficacy studies.
1. Establishment and Maintenance of Breast Cancer PDX Models
-
Source: Fresh tumor tissue from consenting patients with ER+ breast cancer is obtained under sterile conditions.[3]
-
Implantation: A small fragment (approx. 3x3 mm) of the tumor is surgically implanted into the mammary fat pad of female, severely immunodeficient mice (e.g., NSG or NOD/SCID).[15][17] Estrogen supplementation (e.g., slow-release estradiol (B170435) pellets) is required for the growth of ER-dependent tumors.[4]
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are excised, divided into smaller fragments, and re-implanted into new host mice for cohort expansion.[16] Models are typically used for efficacy studies within the first 10 passages to maintain fidelity to the original patient tumor.[4]
2. In Vivo Efficacy Study
-
Animal Model: Female immunodeficient mice bearing established PDX tumors (typically 150-250 mm³).
-
Cohort Randomization: Mice are randomized into treatment groups (e.g., Vehicle, Giredestrant, Fulvestrant) with 8-10 mice per group to ensure statistical power.
-
Drug Administration:
-
Giredestrant: Administered orally (p.o.) once daily via gavage. The compound is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween-80.
-
Fulvestrant: Administered via subcutaneous (s.c.) or intramuscular (i.m.) injection, often weekly.
-
Vehicle: The corresponding drug-free formulation is administered to the control group.
-
-
Tumor Measurement: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size, or after a fixed duration. Efficacy is typically reported as Tumor Growth Inhibition (TGI).
3. Immunohistochemistry (IHC) for Biomarker Analysis
-
Sample Preparation: At the end of the study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4-5 µm sections are cut and stained with antibodies against key biomarkers such as Ki67 (proliferation), ERα (target), and PR (progesterone receptor, an ER-regulated gene).
-
Analysis: Stained slides are digitized, and the percentage of positive-staining cells or H-score is quantified to assess the biological effect of the treatment on cell proliferation and the target pathway. A reduction in Ki67 is a key indicator of anti-proliferative activity.[18]
References
- 1. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Giredestrant - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. Giredestrant - NCI [dctd.cancer.gov]
- 14. What is Giredestrant used for? [synapse.patsnap.com]
- 15. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 16. oncodesign-services.com [oncodesign-services.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. contemporaryobgyn.net [contemporaryobgyn.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Estrogen Receptor Antagonist 3
The proper disposal of potent compounds such as Estrogen Receptor Antagonist 3 is a critical component of laboratory safety and environmental protection. As these substances are designed to have significant biological effects, stringent adherence to disposal protocols is necessary to prevent unintended exposure and environmental contamination.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, drawing from established guidelines for potent pharmaceutical compounds and hazardous drugs.
Hazard Classification and Risk Assessment
Prior to handling, a thorough risk assessment must be conducted. Estrogen receptor antagonists, as a class of potent compounds, require specialized handling.[2] Key parameters to consider include the Occupational Exposure Limit (OEL) and the potential for reproductive toxicity.[2][3] Many research institutions use an Occupational Exposure Band (OEB) system to categorize compounds and define the necessary level of containment and personal protective equipment (PPE).[3]
Key Actions:
-
Consult the Safety Data Sheet (SDS) for specific hazard information.
-
Determine the appropriate OEB and containment level for all procedures.[2][3]
-
Establish a designated area for handling these compounds, with restricted access.[4]
Personal Protective Equipment (PPE) and Safe Handling
The use of appropriate PPE is the secondary line of defense after engineering controls like fume hoods.[5] For potent compounds, enhanced PPE is often required.
Core PPE Requirements:
-
Gloves: Double chemotherapy gloves are recommended for maximum protection.[6] Gloves should be changed immediately if contaminated.[7]
-
Gown: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) may be necessary.[2][3]
All handling of this compound, including weighing and dilutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Disposal Procedures
Waste generated from the use of this compound must be segregated and managed as hazardous chemical waste.[6][8] Do not mix this waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]
Step 1: Identify and Segregate Waste Streams
Proper segregation at the point of generation is crucial. The primary waste categories are:
-
Bulk Chemical Waste: Unused or expired pure compounds, concentrated stock solutions, and grossly contaminated materials.
-
Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials, pipette tips, absorbent pads, and used PPE.
-
Sharps Waste: Needles, syringes, and other sharp items contaminated with the compound.
Step 2: Containerization and Labeling
-
Bulk Waste: Collect in a designated, leak-proof hazardous waste container. These are often provided by the institution's EHS department and may be specifically marked for "antineoplastic" or "cytotoxic" waste.[6] The container must be kept closed except when adding waste.[8]
-
Trace Waste: Dispose of in a designated container, which may be a yellow sharps container or a biohazard box, depending on institutional procedures.[6]
-
Sharps Waste: Immediately place all contaminated sharps into an appropriately labeled, puncture-resistant sharps container.[6][8] Do not recap needles.[6]
All waste containers must be clearly labeled with a hazardous waste tag detailing the contents, including the full chemical name and concentration.
Step 3: Final Disposal
-
Once a waste container is full, or if it is no longer in use, arrange for a hazardous waste pickup through your institution's EHS department.[6]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[8]
Decontamination Procedures
All surfaces and equipment must be decontaminated after use.
-
Surface Cleaning: A recommended practice is to first clean surfaces with soap and water, followed by a thorough rinse.[4][8] There is no single universally accepted method for chemical deactivation of all hazardous drugs.[6][8]
-
Equipment: Non-disposable equipment should be thoroughly cleaned. This may involve rinsing with a suitable solvent (the rinsate from which must be collected as hazardous waste) followed by a soap and water wash.[4]
-
Spills: In the event of a spill, follow your laboratory's specific spill response protocol. Generally, this involves isolating the area, using a spill kit designed for hazardous drugs, and wearing appropriate PPE. All materials used for cleanup must be disposed of as bulk hazardous waste.
Data Summary Table
| Parameter | Guideline/Requirement | Citation |
| Waste Classification | Hazardous Chemical Waste (potentially antineoplastic/cytotoxic) | [6][8] |
| Primary Engineering Control | Chemical Fume Hood | [8] |
| Gloves | Double Chemotherapy Gloves | [6] |
| Gown | Disposable, Solid-Front | [2][3] |
| Bulk Waste Container | Labeled, Leak-Proof Hazardous Waste Container (e.g., Black RCRA bin) | [6] |
| Trace Waste Container | Designated Container (e.g., Yellow Bin/Bag) | [6] |
| Sharps Container | Puncture-Resistant, Labeled Sharps Container | [6][8] |
| Sink Disposal | Strictly Prohibited | [8] |
| Decontamination Solution | Detergent and Water | [8] |
| Regulatory Compliance | Adherence to institutional EHS, EPA, and state regulations is mandatory. | [2][9] |
Visualized Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. web.uri.edu [web.uri.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
